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RHO1 protein

Cat. No.: B1166247
CAS No.: 107898-34-0
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Description

RHO1 as a Molecular Switch: The Small GTPase Paradigm

At the core of RHO1's function is its ability to cycle between two distinct conformational states: an active, GTP-bound state and an inactive, GDP-bound state. numberanalytics.commdpi.com This cycling mechanism is the foundation of the small GTPase paradigm, allowing RHO1 to act as a tightly regulated molecular switch. nih.govnumberanalytics.com The transition between these states is controlled by three main classes of regulatory proteins:

Guanine (B1146940) Nucleotide Exchange Factors (GEFs): These proteins promote the activation of RHO1 by facilitating the exchange of bound GDP for GTP. numberanalytics.comnih.gov

GTPase-Activating Proteins (GAPs): GAPs enhance the intrinsic GTPase activity of RHO1, leading to the hydrolysis of GTP to GDP and returning the protein to its inactive state. numberanalytics.comnih.gov

Guanine Nucleotide Dissociation Inhibitors (GDIs): GDIs sequester the inactive, GDP-bound form of RHO1 in the cytosol, preventing its interaction with GEFs and its localization to the membrane. mdpi.comnih.gov

This tightly controlled cycle of activation and inactivation allows for precise spatial and temporal regulation of RHO1 signaling pathways. youtube.com The conformational changes between the active and inactive states, particularly in the "switch I" and "switch II" regions, dictate RHO1's ability to interact with and activate its downstream effector proteins. mdpi.com

Table 1: Key Regulators of the RHO1 GTPase Cycle

Regulator Class Function Effect on RHO1
Guanine Nucleotide Exchange Factors (GEFs) Catalyze the exchange of GDP for GTP. numberanalytics.comnih.gov Activation
GTPase-Activating Proteins (GAPs) Stimulate the hydrolysis of GTP to GDP. numberanalytics.comnih.gov Inactivation
Guanine Nucleotide Dissociation Inhibitors (GDIs) Sequester GDP-bound RHO1 in the cytosol. mdpi.comnih.gov Inhibition of Activation

Evolutionary Conservation of RHO1 Across Eukaryotic Lineages

The Rho family of GTPases, including RHO1, is highly conserved across eukaryotic kingdoms, from single-celled yeasts to complex mammals. wikipedia.orgnih.gov This evolutionary conservation underscores the fundamental importance of these proteins in cellular life. The yeast Saccharomyces cerevisiae has six Rho family members, including Rho1, while mammals have approximately 20 members. mdpi.com

Studies have shown that the mammalian homolog of yeast RHO1, known as RhoA, can functionally substitute for RHO1 in yeast cells under certain conditions, highlighting the deep evolutionary conservation of their roles. nih.gov The core functions of regulating the actin cytoskeleton and cell polarity are maintained from yeast to mammals. nih.govnih.gov Phylogenetic analyses indicate that the Rac subfamily is the likely founder of the entire Rho family, with other subfamilies like Rho and Cdc42 appearing later in evolution. nih.gov

Overview of RHO1's Multifaceted Roles in Cellular Homeostasis

RHO1 and its homologs are integral to a wide range of cellular processes that are essential for maintaining cellular homeostasis. These functions are primarily mediated through the protein's ability to control the organization and dynamics of the actin cytoskeleton. nih.govnumberanalytics.com Key roles of RHO1 include:

Cytoskeleton Organization: RHO1 is a master regulator of the actin cytoskeleton. nih.gov In yeast, it is essential for the localization of actin patches and the control of cell polarity. nih.gov In mammalian cells, its homolog RhoA is responsible for the formation of actin stress fibers and focal adhesions. embopress.org

Cell Polarity and Morphology: By directing the organization of the actin cytoskeleton, RHO1 plays a crucial role in establishing and maintaining cell polarity, which is fundamental for processes like budding in yeast and directed cell migration in mammals. wikipedia.orgnih.gov

Cell Division (Cytokinesis): RHO1 is involved in the regulation of septation in yeast and cytokinesis in mammalian cells, the final stage of cell division that physically separates the two daughter cells. nih.govnih.gov

Cell Wall Integrity: In fungi like Saccharomyces cerevisiae and Schizosaccharomyces pombe, RHO1 is critical for maintaining cell wall integrity by regulating the activity of enzymes such as β(1,3)-glucan synthase. nih.govrupress.org

Gene Expression: RHO GTPases can influence gene expression by regulating the activity of various transcription factors. numberanalytics.com For instance, RhoA can regulate the activity of the serum response factor (SRF). numberanalytics.com

Vesicle Trafficking: RHO family proteins, including RHO1/RhoA, participate in the regulation of endocytosis and exocytosis, processes vital for nutrient uptake, cell signaling, and membrane remodeling. nih.govnih.gov

Table 2: Diverse Cellular Functions of RHO1 and its Homologs

Cellular Process Specific Role of RHO1/RhoA Key Downstream Effectors/Interactors
Cytoskeleton Organization Formation of actin stress fibers and focal adhesions. embopress.org Rho-associated protein kinase (ROCK), Diaphanous-related formins (Dia) numberanalytics.com
Cell Polarity Establishes and maintains cellular asymmetry. wikipedia.orgnih.gov Bni1p rupress.org
Cell Division Regulates septum formation and cytokinesis. nih.govnih.gov Protein kinase C (Pkc1p) rupress.org
Cell Wall Synthesis (Yeast) Activates β(1,3)-glucan synthase. rupress.org β(1,3)-glucan synthase rupress.org
Gene Expression Regulates transcription factor activity. numberanalytics.com Serum response factor (SRF) numberanalytics.com
Vesicle Trafficking Participates in endocytosis and exocytosis. nih.govnih.gov Rho kinase nih.gov

Properties

CAS No.

107898-34-0

Molecular Formula

C24H19I2NO5

Synonyms

RHO1 protein

Origin of Product

United States

Molecular Mechanisms of Rho1 Protein Activity and Regulation

Guanine (B1146940) Nucleotide Binding States and Conformational Dynamics of RHO1 Protein

The activity of the this compound is intrinsically linked to the guanine nucleotide it binds. The binding of either guanosine (B1672433) triphosphate (GTP) or guanosine diphosphate (B83284) (GDP) dictates the protein's three-dimensional structure and its ability to interact with downstream effector molecules.

GTP-Bound (Active) and GDP-Bound (Inactive) Conformations of this compound

The this compound is active when bound to GTP and inactive when bound to GDP. researchgate.netplos.org The transition from the inactive to the active state is facilitated by the exchange of GDP for GTP, a process that is often stimulated by the higher cytoplasmic concentration of GTP. csic.es Conversely, the protein is inactivated through the hydrolysis of GTP to GDP. nih.govmdpi.com This cycling between active and inactive forms allows RHO1 to act as a tightly controlled molecular switch in cellular signaling pathways. nih.govmdpi.com

Conformational Changes within this compound Switch Regions (e.g., Switch I, Switch II, Rho Insert Domain)

The change in activity between the GTP-bound and GDP-bound states is a direct result of significant conformational changes in specific regions of the this compound, primarily the Switch I and Switch II regions. mdpi.comembopress.org These regions are flexible loops that alter their conformation depending on the bound nucleotide. mdpi.comresearchgate.net When GTP is bound, the Switch I and II regions adopt a conformation that creates a binding platform for downstream effector proteins. mdpi.comembopress.org Upon GTP hydrolysis to GDP, these switch regions relax into a different conformation, disrupting the effector binding site and rendering the protein inactive. embl.de

Structural analyses have identified specific amino acid residues within these switch regions that undergo the most significant conformational changes. For instance, in one study, residues 33-47 (Switch I) and 66-71 (Switch II) were identified as key dynamic regions. researchgate.net The Rho insert domain, a 13-residue insertion unique to Rho-subtype proteins, is another critical region. embl.de It forms a compact structure that contributes to the "switch surface" and is important for binding to regulatory and target proteins. mdpi.comembl.de However, unlike the switch regions, the Rho insert domain does not appear to undergo significant conformational changes upon GTP binding. embl.de

Regulation of this compound Activity by Modulatory Proteins

The intrinsic rate of GTP hydrolysis by RHO1 is relatively slow, and the spontaneous exchange of GDP for GTP is also inefficient. mdpi.commdpi.com Therefore, the activity of RHO1 is tightly controlled by three main classes of regulatory proteins: Guanine Nucleotide Exchange Factors (GEFs), GTPase Activating Proteins (GAPs), and Guanine Nucleotide Dissociation Inhibitors (GDIs). embopress.orgsdbonline.org

Guanine Nucleotide Exchange Factors (GEFs) Regulating this compound

Guanine Nucleotide Exchange Factors (GEFs) act as positive regulators of RHO1 by promoting the exchange of GDP for GTP, thereby activating the protein. csic.esebi.ac.uknih.gov They achieve this by binding to the RHO1-GDP complex and inducing a conformational change that weakens the affinity for GDP, allowing it to be replaced by the more abundant GTP. csic.es In the yeast Saccharomyces cerevisiae, RHO1 is activated by GEFs such as Rom1, Rom2, and Tus1. plos.orgcsic.es Rom1 and Rom2 have some overlapping functions in activating RHO1. csic.es In the fission yeast Schizosaccharomyces pombe, the GEFs Rgf1, Rgf2, and Rgf3 have been shown to activate Rho1. nih.gov

Regulator Type Protein Name Organism Function
GEFRom1S. cerevisiaeActivates RHO1 by promoting GDP-GTP exchange. plos.orgcsic.es
GEFRom2S. cerevisiaeMajor GEF for RHO1, relays signals from the cell surface. plos.orgcsic.es
GEFTus1S. cerevisiaeGuanine nucleotide-exchange factor for RHO1. plos.orguniprot.org
GEFRgf1S. pombeActivates Rho1, involved in cell wall and septum formation. nih.gov
GEFRgf2S. pombeActivates Rho1, involved in cell wall and septum formation. nih.gov
GEFRgf3S. pombeActivates Rho1, involved in cytokinesis. nih.gov

GTPase Activating Proteins (GAPs) for this compound (e.g., LRG1, Bem2p, Sac7, Bag7)

GTPase Activating Proteins (GAPs) are negative regulators of RHO1. sdbonline.org They accelerate the intrinsic GTPase activity of RHO1, leading to the hydrolysis of GTP to GDP and the inactivation of the protein. nih.govmdpi.comcsic.es GAPs function by binding to the active RHO1-GTP complex and stabilizing the transition state of the GTP hydrolysis reaction. csic.es In S. cerevisiae, several GAPs for RHO1 have been identified, including Lrg1, Bem2p, Sac7, and Bag7. csic.esnih.govasm.orgmdpi.com These GAPs can have both distinct and overlapping roles in regulating RHO1's functions. For example, Lrg1 is a primary regulator of Rho1's role in β-(1,3)-glucan synthesis, while Bem2 and Sac7 are involved in regulating the cell integrity pathway. csic.esmdpi.com

Regulator Type Protein Name Organism Function
GAPLRG1S. cerevisiaeGTPase-activating protein for Rho1, involved in glucan synthesis. csic.eswhiterose.ac.uk
GAPBem2pS. cerevisiaeGAP for both Rho1 and Cdc42, involved in cell integrity pathway. csic.esasm.orgmdpi.com
GAPSac7S. cerevisiaeGAP for Rho1, involved in cell integrity and actin organization. csic.esnih.govmdpi.com
GAPBag7S. cerevisiaeGAP for Rho1, has redundant functions with Sac7 in actin organization. csic.esmdpi.com

Guanine Nucleotide Dissociation Inhibitors (GDIs) and this compound Sequestration (e.g., Rdi1)

Guanine Nucleotide Dissociation Inhibitors (GDIs) are another class of negative regulators that control RHO1 activity. csic.es GDIs bind to the GDP-bound form of RHO1 and sequester it in the cytoplasm, preventing its interaction with GEFs at the cell membrane and thus keeping it in an inactive state. researchgate.netmdpi.comcsic.es They achieve this by masking the isoprenoid group of RHO1, which is necessary for its membrane localization. csic.es In S. cerevisiae, the sole GDI, Rdi1, has been shown to interact with Rho1. csic.esnih.govnih.gov By extracting RHO1 from membranes, Rdi1 plays a crucial role in regulating the spatial and temporal activity of the protein. nih.govnih.gov

Regulator Type Protein Name Organism Function
GDIRdi1S. cerevisiaeSequesters Rho1 in the cytoplasm, inhibiting its activation. csic.esnih.govnih.gov

Post-Translational Modifications and Subcellular Targeting of this compound

The function of the this compound is intricately linked to its precise location within the cell, a process governed by post-translational modifications that facilitate its anchoring to specific membrane compartments.

A critical post-translational modification for RHO1 and other Rho family GTPases is prenylation. plos.orgnih.gov This process involves the covalent attachment of an isoprenoid lipid, such as a geranylgeranyl or farnesyl group, to a cysteine residue located within a conserved C-terminal sequence known as the CAAX box. nih.govcytoskeleton.com This lipid moiety acts as a hydrophobic anchor, which is essential for tethering the otherwise cytosolic protein to cellular membranes. plos.orgresearchgate.net

The process of prenylation is a prerequisite for RHO1's biological activity, as membrane association is necessary for its interaction with upstream regulators and downstream effectors. nih.govcytoskeleton.com Following the attachment of the lipid group, the terminal three amino acids (-AAX) of the CAAX motif are typically cleaved, and the newly exposed prenylated cysteine is carboxyl-methylated. cytoskeleton.com This series of modifications increases the protein's affinity for membranes and is crucial for its proper subcellular trafficking and signaling functions. cytoskeleton.com Studies in Drosophila have shown that disruptions in isoprenoid synthesis leading to increased prenylation of RHO1 can result in progressive neurodegeneration, highlighting the importance of tightly regulating this modification. plos.org

Table 1: Key Aspects of RHO1 Prenylation

AspectDescriptionSignificanceCitations
Modification TypeCovalent attachment of an isoprenoid lipid (e.g., geranylgeranyl group) to the C-terminus.Provides a hydrophobic anchor for membrane association. nih.govcytoskeleton.com
Target MotifA conserved tetrapeptide sequence at the C-terminus known as the CAAX box.Directs the protein for prenylation by specific enzymes. cytoskeleton.comfredhutch.org
Functional RoleEnables RHO1 to translocate from the cytosol to membranes, a critical step for its activation and function.Essential for interaction with regulators (GEFs, GDIs) and downstream effectors at membrane locations. plos.orgnih.gov
Regulatory ImplicationThe level of prenylation is tightly controlled; altered levels are associated with cellular defects.Increased prenylation of RHO1 has been linked to neurodegenerative phenotypes in Drosophila. plos.org

The spatial distribution of RHO1 is dynamically regulated, ensuring its activity is concentrated where needed. While often found throughout the cytoplasm, it accumulates at specific subcellular sites. fredhutch.orgbiologists.com

Plasma Membrane and Polarized Growth Sites: In budding yeast (Saccharomyces cerevisiae), RHO1 is localized to the plasma membrane at sites of active growth. yeastgenome.org This includes incipient bud sites, the tips of growing buds, and the tips of mating projections. uniprot.orgresearchgate.net This polarized localization is essential for its role in directing cell wall synthesis and actin cytoskeleton organization during bud formation. yeastgenome.org Similarly, in Drosophila embryos, this compound accumulates apically at cadherin-based adherens junctions, which are critical sites of cell-cell contact and morphogenesis. fredhutch.orgbiologists.com

Bud Neck: During cytokinesis in yeast, RHO1 plays a central role and becomes highly concentrated at the bud neck. yeastgenome.orguniprot.org Its recruitment occurs via two distinct mechanisms. Early in anaphase, RHO1 is targeted to the division site by its guanine nucleotide exchange factors (GEFs). nih.gov Later, during septation, a second, GEF-independent mechanism contributes to its localization, which requires the RHO1 polybasic sequence that interacts with phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2). nih.gov

Internal Membranes: Beyond the plasma membrane, RHO1 has also been identified on the membranes of internal organelles, including endosomes and peroxisomes in yeast. uniprot.org This suggests that RHO1 may have functions that are not restricted to the cell surface.

Table 2: Subcellular Localization of this compound

LocationOrganism/ContextKey FindingsCitations
Polarized Growth Sites (Bud tips)S. cerevisiaeConcentrates at sites of new growth to regulate cell wall synthesis and polarity. Localization is dependent on its active state. uniprot.orgresearchgate.net
Bud NeckS. cerevisiaeAccumulates during cytokinesis to control actomyosin (B1167339) ring assembly and constriction. Recruited by GEF-dependent and GEF-independent mechanisms. uniprot.orgnih.gov
Adherens JunctionsDrosophilaAccumulates apically at sites of cell-cell adhesion; involved in regulating the localization of junctional components. fredhutch.orgbiologists.com
Internal Membranes (Endosomes, Peroxisomes)S. cerevisiaeFound on internal organelles, suggesting functions beyond the plasma membrane. uniprot.org

This compound-Protein Interaction Networks

RHO1 functions as a molecular switch by interacting with a diverse array of proteins, including upstream regulators that control its activity cycle and downstream effectors that execute its cellular functions.

The activity of RHO1 is tightly controlled by three main classes of regulatory proteins:

Guanine Nucleotide Exchange Factors (GEFs): These proteins promote the exchange of GDP for GTP, thereby activating RHO1. In yeast, key GEFs for RHO1 include Rom1p and Rom2p. yeastgenome.orgpnas.org In Drosophila, the protein Pebble (Pbl) is a GEF that physically and specifically interacts with Rho1. sdbonline.org

GTPase-Activating Proteins (GAPs): GAPs enhance the intrinsic GTP-hydrolysis rate of RHO1, leading to its inactivation. Yeast GAPs that act on Rho1p include Bem2p, Sac7p, and Bag2p. yeastgenome.org

Guanine Nucleotide Dissociation Inhibitors (GDIs): GDIs bind to the GDP-bound form of RHO1, sequestering it in the cytoplasm and preventing its activation. fredhutch.orgbiologists.com Rdi1p is a GDI in yeast. yeastgenome.org Interestingly, studies in Drosophila have revealed that the adherens junction protein p120ctn can act as a negative regulator of RHO1, possibly functioning in a manner similar to a GDI by binding directly to GDP-Rho1. fredhutch.orgbiologists.com

In addition to these canonical regulators, RHO1 also physically interacts with other proteins that recruit it to specific locations. For instance, a direct physical interaction between RHO1 and α-catenin has been identified in Drosophila, which may serve to recruit RHO1 to adherens junctions at the plasma membrane. fredhutch.orgbiologists.com

Table 3: Examples of Direct this compound Regulators

RegulatorClassOrganismFindingCitations
Rom1p, Rom2pGEFS. cerevisiaeActivate RHO1 by promoting GDP/GTP exchange. yeastgenome.orgpnas.org
Pebble (Pbl)GEFDrosophilaDirectly and specifically interacts with RHO1 to activate it. sdbonline.org
Sac7p, Bem2pGAPS. cerevisiaeInactivate RHO1 by stimulating GTP hydrolysis. yeastgenome.org
p120ctnGDI-like Negative RegulatorDrosophilaBinds directly to GDP-Rho1, suggesting a role in inhibiting its activity. fredhutch.orgbiologists.com
α-cateninRecruiting ProteinDrosophilaBinds directly to RHO1, potentially recruiting it to adherens junctions. fredhutch.orgbiologists.com

Once in its active, GTP-bound state, RHO1 binds to and modulates the activity of various downstream effector proteins to carry out its functions. In S. cerevisiae, one of the most well-characterized effectors is Protein Kinase C 1 (Pkc1p). nih.gov GTP-bound RHO1 directly interacts with and activates Pkc1p, which in turn initiates a MAP kinase signaling cascade that is crucial for maintaining cell wall integrity. nih.gov Another key effector in yeast is the enzyme 1,3-β-glucan synthase (encoded by genes like FKS1), which RHO1 directly activates to synthesize a major component of the fungal cell wall. pnas.org

In Drosophila, a primary effector of Rho1 is the Rho-associated kinase (Rok). sdbonline.org Rho1 binds to the active form of Rok, which then phosphorylates substrates like the myosin light chain, leading to increased actomyosin contractility, a process fundamental to cell shape changes during development. sdbonline.org Other identified effectors in flies include the kinase Pkn and the kinase SLK. sdbonline.orgsdbonline.org

Table 4: Key Downstream Effectors of this compound

EffectorOrganismCellular Pathway/FunctionCitations
Pkc1p (Protein Kinase C)S. cerevisiaeCell wall integrity; activates a downstream MAP kinase cascade. nih.gov
Fks1p (1,3-β-glucan synthase)S. cerevisiaeCell wall biosynthesis; directly activated by RHO1. pnas.org
Rok (Rho-associated kinase)DrosophilaActomyosin contractility; phosphorylates myosin light chain. sdbonline.org
PknDrosophilaRegulates epidermal cell shape changes during morphogenesis. sdbonline.org
SLKDrosophilaPromotes Ezrin-Radixin-Moesin phosphorylation. sdbonline.org

Understanding the full scope of RHO1 signaling requires a systems-level approach. High-throughput methods have been instrumental in mapping the complex network of protein-protein interactions (PPIs) involving RHO1 and other GTPases. nih.gov

Techniques such as the yeast two-hybrid (Y2H) system and affinity purification coupled with mass spectrometry (AP-MS), including Tandem Affinity Purification (TAP/MS), have been used to systematically identify interaction partners on a genome-wide scale. interactome-atlas.orgscholaris.ca Several large-scale Y2H screens in yeast, such as the Uetz-screen and Ito-core datasets, have generated extensive maps of binary protein interactions. interactome-atlas.org More recently, proximity-labeling techniques (e.g., BioID) coupled with mass spectrometry have emerged as powerful tools to map the specificities of Rho regulators and identify transient or weak interactors in their native cellular environment. nih.gov

These high-throughput studies have expanded the portfolio of known RHO1 effectors and provided a more comprehensive understanding of the specificity between the numerous RhoGEFs and RhoGAPs and their target GTPases. nih.gov By generating large-scale interaction maps, these approaches pave the way for dissecting the intricate and often overlapping signaling pathways that RHO1 regulates. sdbonline.orgnih.gov

Table 5: High-Throughput Methods for RHO1 Interactome Mapping

MethodPrincipleContribution to RHO1 ResearchCitations
Yeast Two-Hybrid (Y2H)Detects direct, binary protein-protein interactions in the yeast nucleus.Systematically identified direct physical interactions between RHO1 and its partners, such as the effector Rok. sdbonline.orginteractome-atlas.org
Tandem Affinity Purification-Mass Spectrometry (TAP-MS)Identifies protein complex components that co-purify with a tagged "bait" protein.Reveals stable protein complexes involving RHO1 and its associated proteins in a cellular context. scholaris.ca
Proximity Labeling (e.g., BioID)An enzyme fused to a protein of interest biotinylates nearby proteins, which are then identified by mass spectrometry.Maps both stable and transient interactions, helping to define regulator specificity and expand the known network of effectors. nih.gov

Rho1 Protein Signaling Pathways and Downstream Effectors

RHO1 Protein Control of Actin Cytoskeleton Dynamics

This compound is a key regulator of actin cytoskeleton organization, influencing processes ranging from filament nucleation and polymerization to actomyosin (B1167339) contractility and the localization of actin structures yeastgenome.orgbiologists.com.

Formin-Mediated Actin Nucleation and Polymerization by this compound (e.g., Bni1, Diaphanous, mDia)

Formins are a class of proteins that play a critical role in the nucleation and elongation of unbranched actin filaments. Diaphanous-related formins, such as Bni1 in Saccharomyces cerevisiae and Diaphanous (Dia) and mDia in Drosophila and mammals, respectively, are directly regulated by Rho GTPases, including Rho1 unisciel.frnih.govsdbonline.orgbiorxiv.org. These formins typically contain an N-terminal GTPase-binding domain (GBD) and a C-terminal Diaphanous autoregulatory domain (DAD). In the inactive state, an intramolecular interaction between the GBD/DID (Diaphanous inhibitory domain) and DAD maintains the formin in an autoinhibited conformation unisciel.frbiorxiv.org. Binding of activated, GTP-bound Rho1 to the GBD disrupts this autoinhibition, releasing the FH2 domain, which is essential for actin nucleation unisciel.frsdbonline.orgbiorxiv.org.

The FH2 domain of formins facilitates the formation of new actin filaments and remains associated with the barbed end of the elongating filament, promoting processive actin polymerization while preventing capping protein binding unisciel.frnih.gov. Studies in S. cerevisiae have shown that Bni1 interacts with Rho1 and is involved in the establishment of cell polarity and cytokinesis sdbonline.orgnih.gov. Similarly, Drosophila Diaphanous is a formin homologue that interacts genetically and physically with Rho1 and is required for cytokinesis biologists.comsdbonline.org. Mammalian mDia1 is also a downstream effector of Rho and is involved in the induction of actin stress fibers unisciel.frnih.gov.

Research indicates that formin-mediated actin assembly is a conserved function, with mammalian mDia1 promoting actin assembly through a mechanism similar to that of yeast Bni1 nih.gov. The FH1 domain of formins, often rich in proline residues, can bind to profilin, an actin monomer-binding protein, and facilitate the delivery of profilin-actin complexes to the elongating barbed end, thereby accelerating polymerization unisciel.frnih.gov.

Regulation of Actomyosin Contractility by this compound (e.g., Myosin II)

This compound is a key regulator of actomyosin contractility, a process driven by the interaction of actin filaments with Myosin II motors. This function is crucial for various cellular events, including cytokinesis, cell migration, and morphogenesis sdbonline.orgnih.govmolbiolcell.orgbiologists.comresearchgate.net.

Rho1 activates Rho-kinase (Rok), a downstream effector that phosphorylates the regulatory light chain (RLC) of Myosin II molbiolcell.org. Phosphorylation of the Myosin II RLC promotes the assembly of Myosin II into bipolar filaments and enhances its motor activity, leading to increased contractility molbiolcell.org. Additionally, Rok can inhibit the Myosin-binding subunit (Mbs) of protein phosphatase 1 (PP1), further contributing to increased RLC phosphorylation molbiolcell.org.

Studies in Drosophila have demonstrated the critical role of Rho1 in regulating Myosin II localization and function during processes like epithelial morphogenesis and exocrine secretion sdbonline.orgnih.govbiologists.comresearchgate.net. Distinct patterns of Rho1 activity can lead to different organizational patterns of actin and Myosin II, driving specific cellular shape changes and movements sdbonline.orgnih.gov. For instance, in Drosophila salivary glands, activated Rho1 is recruited to fused vesicles and drives actin nucleation. Subsequently, the Rho1 activator RhoGEF2 organizes into a meshwork, leading to punctate Rho1 activation and localized Myosin II recruitment, which results in vesicle constriction nih.govresearchgate.net.

Rho1's role in actomyosin ring assembly is particularly well-studied in the context of cytokinesis in organisms like Saccharomyces cerevisiae and Drosophila sdbonline.orgnih.gov. The concentration of Rho proteins at the division site is a general feature of cytokinesis, and in budding yeast, mechanisms involving GEF binding and interaction with acidic phospholipids (B1166683) contribute to Rho1 targeting to the bud neck nih.govsdbonline.org.

This compound's Role in Actin Patch Localization and Overall Actin Organization

In Schizosaccharomyces pombe, Rho1 is essential for cell viability and polarity, and its function is required for proper actin patch localization nih.gov. Expression of either constitutively active or dominant-negative Rho1 mutants leads to delocalized actin patches nih.gov. This suggests that precisely regulated Rho1 activity is necessary for maintaining the correct spatial distribution of these structures.

In Saccharomyces cerevisiae, Rho1 is involved in actin cytoskeleton organization and bud growth yeastgenome.orgresearchgate.net. Cell wall stress can induce a transient depolarization of the actin cytoskeleton and the cell wall synthesis enzyme glucan synthase (Fks1), a process mediated by the Rho1-Pkc1 pathway rupress.orgresearchgate.netnih.gov. While the Pkc1-activated MAPK cascade is important for repolarization, a separate PKC1 effector branch appears to mediate the initial depolarization rupress.org. This highlights the complex role of Rho1 and its effectors in coordinating actin dynamics with cellular responses to stress.

Rho1's influence on actin organization is mediated through multiple pathways, including the cell wall integrity (CWI) pathway and formins like Bni1 researchgate.net. Specific mutations in rho1 can lead to actin organization defects researchgate.net. The CWI pathway, activated by Rho1, is required for actin organization, particularly under stress conditions researchgate.net.

The localization of Rho1 itself is dynamic, concentrating at sites of polarized growth yeastgenome.orgnih.gov. This localized activity is crucial for directing the assembly and organization of the actin cytoskeleton to specific cellular regions, supporting processes like budding and cytokinesis yeastgenome.orgnih.gov.

This compound in Fungal Cell Wall Integrity and Biogenesis Pathways

In fungi, the cell wall is a crucial structure for maintaining cellular integrity and shape, and its synthesis and remodeling are tightly regulated processes psu.eduapsnet.org. This compound plays a central, essential role in these pathways, acting as a key regulator of both cell wall synthesis enzymes and downstream signaling cascades yeastgenome.orgresearchgate.netnih.govapsnet.orguniprot.orgrupress.orgnih.govoup.com.

Activation of β-1,3-Glucan Synthase by this compound (e.g., Fks1, Fks2)

A primary mechanism by which Rho1 contributes to fungal cell wall biogenesis is through the direct activation of β-1,3-glucan synthase, the enzyme responsible for synthesizing β-1,3-glucan, a major structural component of the fungal cell wall yeastgenome.orgresearchgate.netnih.govuniprot.orgrupress.orgnih.govcapes.gov.brasm.org.

In Saccharomyces cerevisiae, β-1,3-glucan synthase is a complex composed of catalytic subunits, primarily Fks1 and Fks2, and a regulatory subunit, which is Rho1 yeastgenome.orgrupress.orgcapes.gov.brasm.org. Rho1 in its GTP-bound active state binds to and activates the catalytic subunits, thereby stimulating glucan synthesis capes.gov.br. This interaction is essential for enzyme activity capes.gov.br.

Studies have shown that inactivation of Rho1, for example, through ADP-ribosylation by exoenzyme C3, abolishes glucan synthase activity capes.gov.br. Furthermore, Rho1 and Fks1 can be co-immunoprecipitated, indicating a stable association within the glucan synthase complex capes.gov.br.

The expression and activity of Fks1 and Fks2 are regulated, with Fks1 being the primary catalytic subunit during vegetative growth and Fks2 playing a more prominent role during sporulation and in response to specific stresses asm.org. Rho1's interaction with these subunits allows it to directly control the rate and localization of β-1,3-glucan synthesis, ensuring that cell wall construction is coordinated with cell growth and morphogenesis yeastgenome.orgnih.govrupress.org.

Beyond direct activation, Rho1 also influences the transcription of FKS1 and FKS2 genes through the Pkc1-MAPK pathway, providing another layer of regulation over glucan synthesis researchgate.netnih.gov.

This compound Activation of the Protein Kinase C (Pkc1) and Mitogen-Activated Protein Kinase (MAPK) Cascades

This compound is a crucial upstream activator of the Protein Kinase C (Pkc1) and subsequent Mitogen-Activated Protein Kinase (MAPK) cascades, collectively known as the Cell Wall Integrity (CWI) pathway in fungi researchgate.netnih.govapsnet.orguniprot.orgrupress.orgnih.govoup.comoup.commolbiolcell.orgnih.govplos.orgmdpi.com. This pathway is essential for sensing and responding to various stresses that threaten cell wall integrity, such as osmotic changes, heat shock, and treatment with cell wall-perturbing agents rupress.orgresearchgate.netnih.govnih.govmolbiolcell.orgplos.org.

Upon receiving signals from cell surface sensors (e.g., Wsc1, Mid2) via GEFs like Rom2, activated Rho1 directly binds to and activates Pkc1, a homolog of mammalian Protein Kinase C researchgate.netnih.govnih.govoup.comnih.gov. This interaction is critical for initiating the downstream signaling cascade oup.comnih.gov.

Activated Pkc1 then phosphorylates and activates a conserved MAPK cascade. In Saccharomyces cerevisiae, this cascade typically involves the MAPKKK Bck1, the redundant MAPKKs Mkk1 and Mkk2, and the MAPK Mpk1 (also known as Slt2) nih.govnih.govoup.comnih.govplos.org. This cascade amplifies the signal and ultimately leads to the activation of downstream effectors, including transcription factors and proteins involved in actin organization researchgate.netnih.govoup.comoup.complos.org.

The CWI pathway, activated by Rho1-Pkc1-MAPK signaling, regulates various aspects of cell wall biogenesis and maintenance. It promotes the transcription of genes encoding cell wall synthesis enzymes, including glucan synthases and chitin (B13524) synthases researchgate.netnih.govnih.govoup.com. It also influences the organization of the actin cytoskeleton, which is essential for polarized growth and targeted delivery of cell wall components rupress.orgresearchgate.netnih.govplos.org.

Research has demonstrated that mutations affecting components of the Rho1-Pkc1-MAPK pathway lead to cell wall defects and sensitivity to stress researchgate.netnih.govnih.govmolbiolcell.org. The pathway plays a vital role in coordinating cell growth, morphogenesis, and stress responses to ensure the structural integrity of the fungal cell wall researchgate.netapsnet.orgrupress.orgplos.org.

Table 1: Key Downstream Effectors and Interactors of this compound

Effector/Interactor NameRole/FunctionAssociated Process(es)Organism(s) Studied
Formins (Bni1, Diaphanous, mDia)Actin nucleation and polymerizationActin cable formation, cell polarity, cytokinesisS. cerevisiae, Drosophila, Mammals
Myosin IIActomyosin contractilityCytokinesis, cell migration, morphogenesisDrosophila, Mammals
β-1,3-Glucan Synthase (Fks1, Fks2)Synthesis of β-1,3-glucan (major cell wall component)Cell wall biogenesis and integrityFungi (S. cerevisiae, C. albicans, A. nidulans)
Protein Kinase C (Pkc1)Initiates MAPK cascade (CWI pathway)Cell wall integrity, stress response, actin organizationFungi (S. cerevisiae, S. pombe)
MAPK Cascade (Bck1, Mkk1/2, Mpk1/Slt2)Signal amplification and regulation of downstream targets (transcription factors, actin)Cell wall integrity, gene expression, actin organizationFungi (S. cerevisiae)

Table 2: Impact of RHO1 Perturbation on Cellular Processes

Perturbation TypeObserved Effect(s)Associated Process(es)Organism(s) StudiedSource Index
Loss of Rho1 functionSevere growth defects, abnormal cell walls, disrupted actin cytoskeleton, patterning defects, cytokinesis defectsMorphogenesis, cell wall integrity, actin organization, segmentationF. oxysporum, Drosophila, S. pombe biologists.comnih.govmdpi.com
Constitutively active Rho1Delocalized actin patches, thick and stratified cell wall and septumActin organization, cell wall synthesis, septationS. pombe nih.gov
Dominant-negative Rho1Delocalized actin patches, loosely organized cell wallActin organization, cell wall synthesisS. pombe nih.gov
Hyperactivated Rho1Depolarization of actin cytoskeleton and Fks1Actin organization, cell wall synthesisS. cerevisiae rupress.orgnih.gov

Interplay of this compound with Diverse Cellular Signaling Modules

RHO1 does not operate in isolation but rather integrates signals from and interacts with numerous other signaling pathways. This intricate crosstalk allows for fine-tuning of cellular responses and coordination of diverse biological processes.

Crosstalk between this compound and Integrin Signaling Cascades

Integrins are cell surface receptors that mediate cell adhesion to the extracellular matrix (ECM) and initiate signaling cascades that influence actin cytoskeleton organization and gene expression. sdbonline.orgjneurosci.org The Rho subfamily of GTPases, including RHO1, and protein tyrosine kinases are implicated in mediating aspects of integrin-dependent cellular alterations. sdbonline.org Studies suggest that integrin signaling can regulate the activation status of Rho GTPases. jneurosci.org For instance, in C. elegans, talin-mediated integrin inside-out activation promotes axon regeneration by activating the RHO-1/RhoA signaling pathway. jneurosci.orgbiorxiv.org This activation can occur through intermediaries like the nonreceptor tyrosine kinase Src, which can phosphorylate RhoGEFs of the Dbl family, such as ephexin, thereby activating them and leading to RhoA activation downstream of integrin signaling. jneurosci.org

Data from studies investigating the link between integrin signaling and Rho proteins highlight the involvement of specific proteins that connect these pathways. For example, p190 RhoGAP has been implicated in the disruption of the organized actin cytoskeleton and its tyrosine phosphorylation state, regulated by integrin signaling, can connect downstream signaling pathways through Rho family GTPases to the actin cytoskeleton. sdbonline.org

Protein InvolvedRole in CrosstalkOrganism/Context
TalinMediates integrin inside-out activation, promoting RHO-1/RhoA signaling.C. elegans, Platelets jneurosci.orgbiorxiv.org
SrcNonreceptor tyrosine kinase downstream of integrin, phosphorylates RhoGEFs.C. elegans, Mammals jneurosci.org
Ephexin (RhoGEF)Activated by Src phosphorylation, leads to RHO-1/RhoA activation.C. elegans, Mammals jneurosci.org
p190 RhoGAPConnects integrin signaling to Rho GTPases and actin cytoskeleton organization.Mammals sdbonline.org

This compound Involvement in G-Protein Coupled Receptor (GPCR) Signaling Transduction

GPCRs are a large family of cell surface receptors that detect extracellular molecules and activate cellular responses via coupling with heterotrimeric G proteins. wikipedia.org While small GTPases like RHO1 are not directly activated by ligand binding to GPCRs, a subset of GPCRs can induce Rho-dependent pathways. nih.gov This occurs through the activation of heterotrimeric G proteins, particularly Gα12/13 subunits, which can then bind and activate Rho-specific GEFs, providing a mechanism for GPCRs to activate RHO1 and its downstream effects. wikipedia.orgnih.gov

In Drosophila, GPCR signaling, often initiated by ligands like Fog, plays a crucial role in activating RHO1 during morphogenesis, such as gastrulation. sdbonline.orgsdbonline.orgnih.gov The GPCRs Mist and Smog have been shown to transduce signals from Fog, leading to the activation of the Rho1-Rok pathway and subsequent actomyosin contractility. sdbonline.org The heterotrimeric G proteins Gα12/13 (known as Concertina in Drosophila), Gβ13F, and Gγ1 are involved in activating and polarizing myosin II downstream of GPCR signaling, suggesting their role in mediating GPCR-Rho1 connections. sdbonline.orgnih.gov

GPCR/ComponentG Protein SubunitRhoGEF Involved (if specified)Downstream Effectors/ProcessesOrganism/Context
SmogGα12/13RhoGEF2Rho1-Rok pathway, Myosin II activation, Cell shape changesDrosophila sdbonline.orgsdbonline.orgnih.gov
MistGα12/13RhoGEF2Rho1-Rok pathway, Myosin II activation, Mesoderm invaginationDrosophila sdbonline.orgsdbonline.org
UnspecifiedGα12/13Rho-specific GEFsStress fibers, focal adhesions, cell rounding, cell migrationMammals nih.gov

Linkages between this compound, the Hippo Signaling Pathway, and JNK Activation

The Hippo and JNK signaling pathways are both critical regulators of growth and their dysregulation can contribute to tumorigenesis. sdbonline.orgpnas.orgnih.gov Research in Drosophila has revealed a molecular link between these pathways mediated by RHO1. Impaired Hippo signaling can induce JNK activation through RHO1. sdbonline.orgpnas.orgnih.govresearchgate.net Specifically, the transcription coactivator Yorkie (Yki), a key effector of the Hippo pathway, can directly regulate the transcription of rho1. sdbonline.orgpnas.orgnih.gov Blocking Rho1-JNK signaling suppresses Yki-induced overgrowth, while ectopic RHO1 expression can promote tissue growth when apoptosis is inhibited. sdbonline.orgpnas.orgnih.gov This indicates that RHO1 acts downstream of impaired Hippo signaling to activate JNK and promote growth. sdbonline.orgpnas.orgnih.govresearchgate.net

Pathway/ProteinRole in the LinkageOrganism/Context
Hippo PathwayImpairment leads to Yki activation.Drosophila sdbonline.orgpnas.orgnih.govresearchgate.net
Yorkie (Yki)Transcription coactivator, directly regulates rho1 transcription.Drosophila sdbonline.orgpnas.orgnih.gov
RHO1Acts downstream of impaired Hippo/Yki signaling, activates JNK.Drosophila sdbonline.orgpnas.orgnih.govresearchgate.net
JNK PathwayActivated by RHO1 downstream of impaired Hippo signaling, promotes growth.Drosophila sdbonline.orgpnas.orgnih.govresearchgate.net
Scalloped (Sd)Transcription factor, partners with Yki to regulate rho1 transcription.Drosophila sdbonline.orgpnas.orgnih.gov

Coordination of RHO1 Activity with the TORC2 Pathway

The Target of Rapamycin Complex 2 (TORC2) is another crucial signaling hub involved in regulating cell growth, metabolism, and actin cytoskeleton organization. rupress.orgnih.gov Studies, particularly in Saccharomyces cerevisiae, have established a link between TORC2 and RHO1. TORC2 mediates the organization of the actin cytoskeleton through the activation of a Rho1/2p GTPase switch, which includes RHO1 and RHO2, the GEF Rom2, and the GAP Sac7. nih.gov TOR2, a component of TORC2, activates RHO1 through the GEF Rom2, which subsequently triggers the activation of PKC1. rupress.orgmolbiolcell.org This pathway responds to growth and stress signals and directs cell wall synthesis. molbiolcell.org

While the precise molecular link between TORC2 and RHO1 activation is still being delineated, it is known that Rom2 is activated by stimuli including cell wall damage, PI(4,5)P2, and Tor2. molbiolcell.org Activation of RHO1 and the cell-wall integrity pathway can restore cell growth and actin polarization in tor2 mutant cells. nih.gov Furthermore, mutations in sac7, a Rho1 GAP, can suppress TORC2 deficiency by increasing the levels of GTP-bound RHO1. nih.gov Recent findings also suggest that essential substrates of TORC2, the Ypk1/Ypk2 kinases, regulate the peripheral localization of RHO1 through flippase-mediated rearrangement of phospholipids, highlighting a lipid-mediated connection. biologists.com

Pathway/ComponentRole in the CoordinationOrganism/Context
TORC2Regulates actin cytoskeleton organization, activates Rho1/2p switch.S. cerevisiae rupress.orgnih.gov
Tor2Component of TORC2, activates RHO1 via Rom2.S. cerevisiae rupress.orgmolbiolcell.org
Rom2 (RhoGEF)GEF for RHO1, activated by Tor2, cell wall damage, and PI(4,5)P2.S. cerevisiae rupress.orgmolbiolcell.org
RHO1Activated downstream of TORC2/Rom2, triggers PKC1 activation, involved in cell wall integrity and actin organization.S. cerevisiae rupress.orgnih.govmolbiolcell.org
PKC1Activated by RHO1, part of the cell-wall integrity MAP kinase cascade.S. cerevisiae rupress.orgnih.gov
Sac7 (RhoGAP)Inactivation suppresses TORC2 deficiency by increasing GTP-bound RHO1.S. cerevisiae nih.gov
Ypk1/Ypk2TORC2 substrates, regulate RHO1 localization via phospholipid rearrangement.S. cerevisiae biologists.com

Functional Relationships between this compound and Other Rho Family GTPases (e.g., Cdc42)

The Rho family of GTPases includes several members, such as RHO1 (RhoA homolog), Rac1, and Cdc42, which are key regulators of the actin cytoskeleton and other cellular processes. nih.govnih.govcsic.es While they share some common effectors, RHO1 and Cdc42 often play distinct or even antagonistic roles in various cellular events, particularly in the establishment and maintenance of cell polarity and cytokinesis. csic.esnih.govrupress.org

In budding yeast, both RHO1 and Cdc42 are essential for processes like bud growth, mating, and cell separation. nih.gov RHO1 has a well-established role in cytokinesis and cell separation, while Cdc42 is crucial for establishing the new polarity site for bud growth. nih.gov Despite their distinct primary roles, RHO1 and Cdc42 can interact and their activities need to be coordinated. For example, the bud neck-associated protein Gps1 in budding yeast interacts with both Cdc42 and RHO1 and helps coordinate their activities during and after cytokinesis. nih.gov Genetic studies in yeast also suggest that RHO1 and Cdc42 can act antagonistically in regulating secondary septum formation during cytokinesis, with RHO1 promoting it and Cdc42 inactivation having a similar effect. rupress.org

Rho Family MemberRelationship with RHO1Shared/Distinct RolesOrganism/Context
Cdc42Interacts with RHO1 (e.g., via Gps1), can act antagonistically to RHO1 in some processes.Both involved in cell polarity and growth; RHO1 in cytokinesis, Cdc42 in bud emergence.S. cerevisiae csic.esnih.govrupress.org
Rac1Related Rho family member, shares some effectors with RHO1 and Cdc42, involved in dorsal closure in Drosophila.Distinct roles in specific morphogenetic events compared to RHO1.Drosophila nih.govbiologists.com

Regulatory Interactions between this compound and Other G Alpha Proteins (e.g., Concertina)

RHO1's activity is also linked to signaling mediated by heterotrimeric G proteins, specifically through interactions with G alpha subunits. In Drosophila, the G alpha protein Concertina (Cta), which is the Gα12/13 homolog, plays a significant role in cell shape changes during gastrulation and interacts genetically and physically with RHO1. nih.govbiologists.comsdbonline.orgnih.gov Concertina is involved in transducing signals necessary for organizing cell shape changes, and studies suggest that RHO1 is likely a downstream effector of the Concertina G alpha protein in processes like ovarian actin cytoskeleton organization and ventral furrow formation. biologists.comsdbonline.org

The interaction between Concertina and RHO1 is mediated, at least in part, through RhoGEF2, a guanine (B1146940) exchange factor for RHO1. sdbonline.orgresearchgate.net Concertina-GTP can recruit RhoGEF2, thereby activating RHO1 and downstream effectors like Myosin II, which are crucial for driving cell shape changes during morphogenesis. sdbonline.orgsdbonline.orgresearchgate.net This highlights a direct regulatory link where a specific G alpha protein subunit activates RHO1 through a GEF.

G Alpha ProteinRelationship with RHO1Mediating Factors (if specified)Downstream Effects/ProcessesOrganism/Context
Concertina (Gα12/13)Interacts genetically and physically with RHO1, RHO1 is likely a downstream effector.RhoGEF2Cell shape changes, gastrulation, ovarian actin cytoskeleton.Drosophila nih.govsdbonline.orgsdbonline.orgbiologists.comsdbonline.orgresearchgate.net

Rho1 Protein in Fundamental Cellular Processes

RHO1 Protein in Cell Polarity and Morphogenesis

Cell polarity, the asymmetric organization of cellular components, and morphogenesis, the process of cell and tissue shape formation, are fundamentally dependent on the dynamic remodeling of the actin cytoskeleton. RHO1 is a key regulator of actin organization and is therefore indispensable for establishing and maintaining cell polarity and driving morphogenetic changes. nih.govyeastgenome.orgdrugbank.comuniprot.orgbiologists.com Its localization to specific sites of growth and development underscores its directed role in these processes. yeastgenome.orgnih.gov

Establishment and Maintenance of Cell Polarity by this compound

RHO1 is actively involved in the establishment and maintenance of cell polarity. In Saccharomyces cerevisiae (budding yeast), RHO1 is required for the proper reorganization and polarized distribution of actin patches to the presumptive budding site, a crucial step in initiating new growth and establishing polarity. rupress.org Along with Cdc42, another Rho GTPase, RHO1 is considered a master regulator of cell polarity in budding yeast. plos.org While Cdc42 is primarily associated with establishing the new polarity site, RHO1's role in cytokinesis and cell separation is intrinsically linked to the site of previous cell division, highlighting its involvement in maintaining polarity across cell cycles. plos.org Research indicates a specific function for RHO1 that is necessary for yeast cell polarization. rupress.org RHO1 is found localized at the plasma membrane in regions of active growth, including incipient bud sites and bud tips. yeastgenome.org

Role of this compound in Budding and Hyphal Growth (in Yeast and Fungi)

RHO1 is essential for polarized growth processes such as budding in yeast and hyphal growth in filamentous fungi. In budding yeast, RHO1 is required for bud growth rupress.orgplos.orgnih.gov and is localized to the growing bud surface and the bud neck during cytokinesis. biologists.com RHO1 is a central component of the cell wall integrity (CWI) signaling pathway, which is vital for maintaining cell wall structure and allowing for the necessary expansion during bud growth. plos.orgnih.gov

In filamentous fungi, RHO1 is crucial for hyphal development. In Candida albicans, RHO1 is required for invasive filamentous growth. nih.gov Similarly, in Ustilago maydis, RHO1 is implicated in controlling filamentation. asm.org A study on Fusarium oxysporum demonstrated that a strain lacking RHO1 was unable to maintain hyphal growth on solid medium. asm.org In Neurospora crassa, RHO1 is recognized as a key regulator of hyphal growth and polarity, localizing to the hyphal tips where active growth occurs. nih.gov Quantitative analysis in Candida albicans showed that active RHO1 is broadly associated with the apex during hyphal elongation. nih.gov

This compound in Cell Division and Cytokinesis

Cytokinesis, the final stage of cell division where the cytoplasm is divided into two daughter cells, is a process heavily reliant on the precise assembly and constriction of the actomyosin (B1167339) ring and, in fungi, the formation of a septum. RHO1 plays a central and essential role in coordinating these events. sdbonline.orgtandfonline.commolbiolcell.orgnih.gov

Regulation of Cytokinetic Actomyosin Ring (CAR) Assembly and Constriction by this compound

The precise localization of RHO1 to the division site is crucial for its function in cytokinesis. In budding yeast, RHO1 is recruited to the bud neck by specific guanine (B1146940) nucleotide exchange factors (GEFs), including Tus1 and Rom2, in a cell-cycle-dependent manner. plos.orgbiologists.comnih.govnih.govnih.gov While the concentration of Rho proteins at the division site is a general feature of cytokinesis across organisms sdbonline.orgnih.gov, the specific mechanisms of recruitment can vary.

In fission yeast, RHO1's role in CAR formation appears less direct compared to budding yeast, with some reports indicating it is dispensable for ring formation but essential for septation. biologists.com However, other studies in fission yeast highlight that the activity of Rgf3, a RHO1 GEF, is essential for the formation of competent actomyosin rings, suggesting an indirect but critical role for RHO1 in this process. tandfonline.com

This compound's Role in Septation and Daughter Cell Separation

RHO1 is essential for the formation of the septum, the new cell wall that forms at the division site in fungi, and plays a role in the subsequent separation of daughter cells. tandfonline.comnih.govtandfonline.combiologists.combiologists.com In fission yeast, RHO1 is a primary regulator of septum formation, mainly by activating glucan synthases like Bgs1, which are responsible for synthesizing the major components of the septum. tandfonline.comtandfonline.combiologists.combiologists.com

Beyond primary septum formation, RHO1 is also involved in the synthesis of the secondary septum in budding yeast. nih.govnih.gov Furthermore, RHO1 plays a role in recruiting the exocytic machinery that delivers components, such as chitin (B13524) synthases, necessary for septum construction. nih.gov

The separation of daughter cells following septation also involves RHO1. In Ustilago maydis, RHO1 is required for mother-daughter cell separation. asm.org In fission yeast, the inactivation of RHO1 appears to be necessary for the separation of daughter cells to occur properly. nih.gov While RHO1 is crucial for septum formation, other Rho GTPases, specifically Rho3 and Rho4 in fission yeast, are primarily involved in the delivery of the enzymes that digest the septum, leading to cell separation. tandfonline.comtandfonline.com In budding yeast, RHO1 is important for the final step of cell abscission. plos.org

Here is a summary of some key RHO1 effectors and their roles:

Effector ProteinOrganism (Context)RoleSource
Pkc1S. cerevisiae (Cell Wall Integrity)Activates MAPK cascade for cell integrity and actin organization. yeastgenome.orgdrugbank.complos.orgnih.gov
1,3-beta-glucan synthase (Fks1, Gsc2)S. cerevisiae, Fungi (Cell Wall Synthesis)Catalyzes synthesis of cell wall glucans. yeastgenome.orgdrugbank.complos.orgnih.govnih.gov
Formins (Bni1, Bnr1)S. cerevisiae (CAR Assembly, Actin Cables)Nucleate actin filament assembly. drugbank.comnih.govnih.govnih.govnih.gov
Formin (Dia)D. melanogaster (Morphogenesis)Coordinates actomyosin contractility and F-actin nucleation. plos.org
Rho-kinase (Rok)D. melanogaster (Morphogenesis)Regulates actomyosin contractility. sdbonline.orgplos.org
Bgs1S. pombe (Septation)Glucan synthase for septum synthesis. tandfonline.comtandfonline.combiologists.combiologists.com
Sec3S. cerevisiae (Polarized Exocytosis)Exocyst component, involved in targeting vesicles to growth sites. drugbank.complos.orgnih.govnih.gov
Skn7S. cerevisiae (Signaling)Two-component signaling protein. drugbank.comnih.gov

This compound Control of Cell Cycle Progression

This compound plays a significant role in regulating cell cycle progression, particularly in the context of cell polarization and morphogenesis. In the yeast Saccharomyces cerevisiae, RHO1 is essential for viability and is required for cell cycle progression and polarization. yeastgenome.orgrupress.orgontosight.ainih.gov Temperature-sensitive rho1 mutants can arrest at specific stages of the cell cycle, including as large unbudded cells in G1, indicating a defect in initiating budding and cell polarization. yeastgenome.orgnih.gov This defect is associated with a failure in actin reorganization and recruitment to the presumptive budding site. nih.govresearchgate.net While RHO1 is known to activate Protein Kinase C (Pkc1p) and regulate β(1→3)glucan synthase, its role in cell cycle progression and polarization appears to be distinct from these functions in certain mutant contexts. nih.govresearchgate.net Studies using specific rho1 mutants have shown that despite diminished glucan synthase activity, the primary defect leading to cell cycle arrest and lack of budding is related to polarization, independent of glucan synthesis or Pkc1p activity. nih.govresearchgate.net Furthermore, the proper localization of proteins like Cdc42p and Spa2p, which are involved in bud site selection and polarization, is also impaired in rho1 mutants, even though their localization is typically independent of actin organization. researchgate.net This suggests a broader role for RHO1 in establishing the cellular polarity required for cell cycle progression through the budding phase.

This compound in Cell Adhesion and Cell-Cell Junctions

This compound is a key regulator of cell adhesion and the dynamics of cell-cell junctions, primarily through its profound effects on the actin cytoskeleton. pnas.orgelifesciences.orgsdbonline.orgfrontiersin.org Its involvement has been observed in various types of cellular junctions, including cadherin-based adherens junctions and integrin-based focal adhesions. biologists.com RHO1's ability to modulate the dynamic assembly and disassembly of the cytoskeleton is central to its function in cortical remodeling, a process critical for cell shape changes and adhesion. pnas.org

Regulation of Cadherin-Based Adherens Junction Components by this compound (e.g., p120ctn, α-catenin, DE-cadherin)

This compound significantly influences the regulation and localization of components within cadherin-based adherens junctions (AJs). In Drosophila, Rho1 accumulates at sites of adherens junction formation. biologists.comfredhutch.org Studies have demonstrated physical interactions between Drosophila Rho1 and AJ components such as α-catenin and p120ctn. biologists.comfredhutch.orgh1.conih.gov These interactions are direct and map to specific regions of the proteins. biologists.comh1.conih.gov Furthermore, α-catenin and p120ctn have been shown to co-immunoprecipitate with Rho1-containing complexes from embryo lysates, suggesting their association in vivo. biologists.comh1.conih.gov

Mutational analysis in Drosophila has revealed that disruption of Rho1 function leads to aberrant localization of cadherin and catenins, highlighting RHO1's role in their regulation. biologists.comfredhutch.orgh1.conih.gov While the precise mechanisms are still being elucidated, it is suggested that α-catenin and p120ctn may play a role in recruiting Rho1 to its sites of action at adherens junctions. biologists.comfredhutch.orgh1.co RHO1's influence on AJ remodeling can also involve the regulation of E-cadherin (DE-cadherin in Drosophila) trafficking. molbiolcell.org This includes controlling endocytosis of DE-cadherin and influencing the formation of DE-cadherin-containing recycling endosomes. molbiolcell.org

Table 1: Interactions of Drosophila Rho1 with Adherens Junction Components

AJ ComponentInteraction TypeEffect of Rho1 Mutation on Localization
α-cateninDirect physical interaction, Co-immunoprecipitation biologists.comh1.conih.govDisrupted biologists.comfredhutch.orgh1.conih.gov
p120ctnDirect physical interaction, Co-immunoprecipitation biologists.comh1.conih.govRho1 accumulates with lowered p120ctn activity; p120ctn affects Rho1 localization fredhutch.orgh1.co
DE-cadherinIndirect regulation (localization, trafficking) biologists.comfredhutch.orgh1.conih.govmolbiolcell.orgDisrupted, Ectopic cytoplasmic accumulation biologists.comfredhutch.orgh1.conih.govnih.gov

Influence of this compound on Focal Adhesion Dynamics

This compound is involved in regulating focal adhesion dynamics, which are crucial for cell-substrate adhesion and migration. pnas.orgsdbonline.org Rho GTPase pathways, including RHO1, are central to modulating the assembly and disassembly of focal adhesions, alongside their effects on the cytoskeleton. pnas.org This dynamic regulation is essential for processes requiring changes in cell shape and interaction with the extracellular matrix. pnas.org While the search results specifically highlight Rho GTPases in general concerning focal adhesions, and mention integrin-mediated processes influenced by Rho pnas.orgsdbonline.org, direct detailed findings specifically solely on RHO1's influence on focal adhesion dynamics, separate from its broader cytoskeletal roles, are less explicitly detailed within the provided snippets compared to its role in adherens junctions. However, the general involvement of Rho GTPases in regulating focal adhesions through cytoskeletal control implies a role for RHO1 in this process. pnas.orgsdbonline.org

This compound in Membrane Trafficking and Vesicular Dynamics

This compound plays a significant role in regulating membrane trafficking and vesicular dynamics, impacting both endocytic and exocytic pathways. drugbank.compnas.orgmolbiolcell.orgnih.govfrontiersin.orgnih.govmolbiolcell.org Its activity is crucial for the proper movement and targeting of vesicles within the cell. uniprot.orgdrugbank.com

Regulation of Endocytosis and Secretion by this compound

This compound is a positive regulator of endocytosis. yeastgenome.orgdrugbank.com In Saccharomyces cerevisiae, RHO1 is required for efficient internalization of proteins from the cell surface, including the α-factor receptor. molbiolcell.org This function involves the Tor2-Rho1 signaling pathway and is mediated in part through the plasma membrane protein Fks1, a known effector of RHO1. molbiolcell.org While Fks1 is primarily known for its role in cell wall synthesis, its involvement in RHO1-mediated endocytosis appears to be a novel function independent of cell wall integrity. molbiolcell.org RHO1 also regulates clathrin-independent endocytosis in yeast, with the Rho1 GAP Sac7 acting as a negative regulator by spatially restricting RHO1 activity at the plasma membrane. vcu.edu Loss of Sac7 function can restore endocytosis in clathrin-mediated endocytosis-deficient cells, and leads to broader RHO1 activation at the plasma membrane. vcu.edu

RHO1 is also involved in the regulation of secretion. drugbank.comnih.gov In Drosophila, reduction of maternal Rho1 can compromise signaling pathways consistent with defects in membrane trafficking events, including a reduction in the amount of extracellular Wingless (Wg) protein, indicating a defect in secretion. nih.gov In Drosophila larval salivary glands, RHO1 is critical for the contraction of an actomyosin network assembled around large secretory vesicles after their fusion to the apical membrane, a process essential for content release during exocytosis. sdbonline.orgrupress.orgresearchgate.netresearchgate.netbiologists.com Active Rho1 is enriched on the fused vesicle membrane, recruiting the formin Diaphanous (Dia) to generate an actin coat and triggering Rho kinase (ROCK) to recruit myosin onto the actin coat, mediating contraction. rupress.orgresearchgate.netresearchgate.net

This compound's Role in Exocyst Localization and Secretory Vesicle Targeting

This compound plays a key role in regulating the polarized localization of the exocyst complex and the targeting of secretory vesicles. uniprot.orgyeastgenome.orgdrugbank.comresearchgate.netresearchgate.netnih.govfrontiersin.orgcsic.es The exocyst is a multi-protein complex essential for tethering secretory vesicles to specific sites on the plasma membrane prior to fusion. researchgate.netresearchgate.net In Saccharomyces cerevisiae, RHO1 controls the polarized localization of exocyst proteins, including Sec3. uniprot.orgyeastgenome.orgdrugbank.comresearchgate.netresearchgate.netnih.govcsic.es Sec3, a component of the exocyst, is thought to act as a spatial landmark for polarized exocytosis. researchgate.netcsic.esresearchgate.net

Sec3 interacts directly with RHO1 in its GTP-bound form, and functional RHO1 is necessary for both establishing and maintaining the polarized localization of Sec3. uniprot.orgresearchgate.netnih.govresearchgate.net While the interaction between RHO1 and Sec3 is important, RHO1 also influences the localization of other exocyst components, and some members of the complex can be targeted correctly independently of the RHO1-Sec3 interaction, suggesting parallel pathways under RHO1 control. researchgate.netnih.gov RHO1's role in exocyst localization and secretory vesicle targeting is crucial for polarized growth and morphogenesis in yeast. uniprot.orgyeastgenome.orgdrugbank.comresearchgate.netresearchgate.netnih.govcsic.es

Table 2: RHO1's Influence on Membrane Trafficking Processes

ProcessRHO1 RoleKey Findings
EndocytosisPositive regulator, involved in clathrin-independent endocytosis yeastgenome.orgdrugbank.commolbiolcell.orgvcu.eduRequired for efficient internalization (yeast) molbiolcell.org. Regulates CIE via spatial control of activity by Sac7 GAP (yeast) vcu.edu.
SecretionInvolved in regulating extracellular protein levels nih.govReduction of maternal Rho1 leads to decreased extracellular Wg protein (Drosophila) nih.gov. Essential for actomyosin-driven exocytosis (Drosophila salivary gland) sdbonline.orgrupress.orgresearchgate.netresearchgate.netbiologists.com.
Exocyst LocalizationControls polarized localization of exocyst components (e.g., Sec3) uniprot.orgyeastgenome.orgdrugbank.comresearchgate.netresearchgate.netnih.govcsic.esDirect interaction with Sec3 required for its polarized localization (yeast) uniprot.orgresearchgate.netnih.govresearchgate.net. Involved in parallel pathways for exocyst targeting researchgate.netnih.gov.
Secretory Vesicle TargetingInvolved in directing vesicles to growth sites uniprot.orgdrugbank.comCrucial for polarized exocytosis and morphogenesis uniprot.orgyeastgenome.orgdrugbank.comresearchgate.netresearchgate.netnih.govcsic.es.

This compound in Cellular Motility and Migration

RHO1 is a key regulator of actin cytoskeleton organization, which is fundamental for cellular motility and migration alliancegenome.orguniprot.org. Its activity is crucial for morphogenetic movements of individual cells and groups of cells during development uniprot.orgfredhutch.org. Studies in Drosophila hemocytes (macrophages) have shown that Rho1 is required for specific developmental migrations molbiolcell.org. In Caenorhabditis elegans, RHO-1 (the RhoA ortholog) is involved in the positive regulation of locomotion nih.gov.

Mechanisms of this compound in Chemotaxis

Chemotaxis involves directed cell migration in response to chemical gradients nih.gov. While other Rho family GTPases like Rac1 and Cdc42 are typically associated with leading-edge protrusions during chemotaxis, RhoA (the mammalian ortholog of RHO1) has been observed to be activated at both the front, promoting membrane protrusion, and the rear of migrating fibroblasts, facilitating contraction of the actin cytoskeleton nih.gov. In Dictyostelium, a Rho GTPase, RacE, and a GEF, GxcT, stabilize the orientation of Ras activation and PIP3 production in response to chemoattractant gradients, highlighting a role for Rho GTPases in establishing the accuracy of directional sensing nih.gov. Although the specific mechanisms of RHO1 in chemotaxis vary across organisms, its involvement in regulating the actin cytoskeleton is a conserved theme uniprot.orgnih.gov.

This compound Regulation of Cell Locomotion

RHO1 regulates cell locomotion through its influence on the actin cytoskeleton and its interaction with downstream effectors. In Drosophila, Rho1 is required for the developmental migration of tail hemocytes uniprot.org. This migration involves a pathway where Rho1 functions upstream of Wash, a Wiskott-Aldrich syndrome family protein molbiolcell.org. Wash activates the Arp2/3 complex, which is necessary for branched actin network formation at the leading edge of migrating cells, promoting membrane ruffling and facilitating motility molbiolcell.org.

Studies in Drosophila border cells, a model for collective cell migration, indicate that Rac1 and Rho1 form a positive feedback loop that guides mechanical coupling during migration sdbonline.org. This suggests a coordinated interplay between different Rho family GTPases in regulating complex migratory behaviors sdbonline.orgnih.gov.

Experimental evidence demonstrates the impact of RHO1 activity on cell spreading and protrusion. Expression of a constitutively active Rho1 allele in Drosophila hemocytes resulted in enhanced cell spreading and the formation of longer, more prominent F-actin protrusions pnas.org. Conversely, disruption of Rho1 function or its effectors like Diaphanous (dia) and Rho-associated kinase (rok) led to hemocytes maintaining a round shape pnas.org.

This compound's Influence on Gene Expression and Transcriptional Regulation

Beyond its well-established roles in cytoskeletal dynamics, RHO1 also influences gene expression and transcriptional regulation fredhutch.orgresearchgate.net. The cell wall integrity signaling pathway, centrally controlled by RHO1 in fungi, orchestrates changes to the cell wall through various mechanisms, including the transcriptional regulation of cell wall-related genes researchgate.net.

In Fusarium oxysporum, Rho1 regulates the expression levels of certain laccase genes (lcc2, lcc3, lcc5) and a xylanase gene (xyl3) researchgate.net. Mutants lacking functional Rho1 or expressing constitutively active Rho1 showed altered transcript levels of these genes compared to the wild type researchgate.net. This indicates that Rho1 plays a role in regulating these genes at the transcriptional and/or translational level researchgate.net.

In Drosophila, Rho1 is involved in regulating segmentation gene expression fredhutch.org. Furthermore, impaired Hippo signaling has been shown to induce JNK activation through Rho1, and the transcription coactivator Yki/YAP can directly regulate Rho1 transcription via the transcription factor Sd sdbonline.org. These findings highlight a complex interplay between signaling pathways and transcriptional control mediated by RHO1 sdbonline.org.

This compound in Other Cellular Functions (e.g., Cell Size, Phagocytosis)

RHO1 is involved in several other fundamental cellular functions, including the regulation of cell size and phagocytosis uniprot.orgwikipedia.orgyeastgenome.orgnih.gov.

In Saccharomyces cerevisiae (budding yeast), Rho1p is involved in regulating cell size yeastgenome.orgnih.gov. Morphological analyses of rho1 mutants have revealed its participation in cell-size control at both the G1/S and G2/M transitions of the cell cycle nih.govoup.com. Specific rho1 mutations can lead to premature entry into mitosis, resulting in abnormally small cells, or a failure of mother cells to reach an appropriate size before budding nih.govoup.com. Effector proteins downstream of Rho1p, such as Skn7p, Fks1p, and Mpk1p, are implicated in this cell-size control nih.govoup.com.

In mammals and C. elegans, RhoA (orthologous to RHO1) and Rac1 are antagonistically involved in modulating cytoskeletal reorganization during the engulfment of apoptotic cells plos.org. While Rac1 is typically associated with actin polymerization for membrane protrusion and surrounding the target, transient activities of RhoA have been observed at the phagocytic cup immediately before its closure plos.org. Disruption of RhoA activity can lead to accelerated engulfment plos.org. Studies in Drosophila hemocytes also suggest a conserved role for autophagy in Rho1-mediated cortical remodeling, which is relevant to immune cell functions like phagocytosis pnas.org.

Here is a summary of some of the cellular functions of RHO1:

Cellular FunctionOrganism ExamplesKey Mechanisms/Effectors
Cellular Motility and MigrationDrosophila, C. elegansRegulation of actin cytoskeleton, interaction with Wash and Arp2/3 complex, coordination with Rac1
ChemotaxisDictyostelium, Mammalian cellsRegulation of actin cytoskeleton, influence on directional sensing
Cell Locomotion RegulationDrosophilaRho1-Wash-Arp2/3 pathway, coordination with Rac1
Gene Expression/TranscriptionFusarium oxysporum, DrosophilaRegulation of cell wall-related genes, interaction with Hippo-JNK pathway, Yki/YAP
Cell SizeSaccharomyces cerevisiaeInvolvement in cell cycle checkpoints (G1/S, G2/M), interaction with effectors like Pkc1p, Fks1p, Mpk1p
PhagocytosisEntamoeba histolytica, Mammalian cellsModulation of actin cytoskeleton, recruitment of formins and profilins, interplay with Rac1

Rho1 Protein in Developmental and Physiological Contexts Model Organism Studies

RHO1 Protein in Drosophila melanogaster Embryonic Development and Morphogenesis

RHO1's involvement in Drosophila development is extensive, impacting various stages and tissues through its control over the actin cytoskeleton and associated signaling pathways.

Role of this compound in Dorsal Closure and Axis Elongation

Dorsal closure (DC) is a key morphogenetic process in Drosophila embryogenesis where the lateral epidermis migrates dorsally to enclose the amnioserosa. This process relies on coordinated cell shape changes and movements driven by actomyosin (B1167339) contractility biologists.comelifesciences.org. RHO1 is required for proper dorsal closure, and mutations in Rho1 lead to imperfect dorsal closure fredhutch.orgnih.gov. While other Rho family members like Rac and Cdc42 utilize the JNK signaling pathway for dorsal closure, RHO1 appears to function independently of this pathway nih.govbiologists.comnih.gov. Instead, RHO1, potentially through its effector Pkn (Drosophila Rho-associated kinase), contributes to the stretching of the leading edge cells of the epidermis nih.govsdbonline.org. RHO1 may also generate a separate instructive signal in the leading edge cells that, along with Dpp signaling, is necessary for the stretching of more lateral epidermal cells nih.gov.

Axis elongation in Drosophila involves convergent extension, a process driven by planar polarized patterns of myosin II localization regulated by RHO1 signaling sdbonline.orgnih.gov. Perturbations to RHO1 activity disrupt this planar polarized myosin pattern, leading to defects in axis elongation and cell intercalation sdbonline.orgnih.gov. Studies using optogenetic tools to control RHO1 activity have demonstrated that both uniform activation and inactivation of RHO1 can rapidly disrupt the endogenous planar polarized myosin pattern in the germband during axis elongation sdbonline.orgnih.gov.

This compound's Contribution to Head Involution and Segmentation Patterning

Head involution is another significant morphogenetic event during Drosophila embryogenesis where anterior structures are internalized fredhutch.org. Homozygous zygotic mutants for Rho1 exhibit severe defects in head involution, indicating a crucial role for RHO1 in the dramatic cell shape changes and movements required for this process fredhutch.orgnih.gov.

Maternal RHO1 activity is also important for establishing the embryonic body plan through its role in segmentation patterning fredhutch.orgnih.gov. Reduction of maternal RHO1 activity leads to patterning defects, specifically affecting the proper maintenance of segmentation gene expression, including genes like engrailed, wingless, and hedgehog fredhutch.orgnih.govsdbonline.orgnih.govresearchgate.net. These segmentation phenotypes are linked to defects in membrane trafficking processes, including both secretion and endocytosis, suggesting a general role for RHO1 in regulating signaling events that govern patterning sdbonline.orgnih.gov.

This compound's Involvement in Eye Development

RHO1 has been implicated in Drosophila eye development. Overexpression of a dominant-negative form of Rho1 in retinal cells can cause defects late in eye development, specifically disrupting the actin network important for proper ommatidial morphogenesis fredhutch.orgbiologists.comnih.gov. This suggests a role for RHO1 in the morphological changes required for the formation of the compound eye structure fredhutch.orgnih.gov.

This compound in Glial Cell Proliferation and Migration

Glial cells are essential for the development of neuronal networks, and their proliferation and migration are tightly regulated sdbonline.orgnih.gov. The Pebble (RhoGEF)/RHO1/Anillin pathway is required for glial proliferation in the Drosophila developing visual system and helps prevent the formation of large polyploid perineurial glial cells sdbonline.orgnih.gov. While these polyploid cells can still migrate into the eye disc, alterations in RHO1 function affect the arrangement and density of glial nuclei and membrane processes in the optic stalk, reducing the ensheathing of photoreceptor axonal fascicles sdbonline.orgnih.gov. RHO1 is also identified as a key regulator of the actin cytoskeleton in carpet glia and is required for the formation of intact carpet glia frontiersin.org.

Maternal this compound Function in Oogenesis (e.g., Ring Canal Formation)

RHO1 has a significant maternal effect phenotype, impacting oogenesis fredhutch.orgnih.gov. Reduction of maternal RHO1 activity leads to disorganized actin cytoskeletal structures in ovaries, particularly affecting the outer ring canals fredhutch.orgnih.gov. Ring canals are stable intracellular bridges formed from arrested cleavage furrows that connect nurse cells to the oocyte, facilitating cytoplasmic transport nih.govmolbiolcell.orgfrontiersin.orgmdpi.com. While reduced maternal RHO1 activity disrupts ring canal morphology, especially in the outer ring canals, it does not prevent their formation or growth fredhutch.org. This disruption of the actin cytoskeleton in egg chambers is a notable consequence of reduced maternal RHO1 function fredhutch.orgnih.gov.

This compound Activity during Gastrulation

Gastrulation is a fundamental process in embryonic development involving dramatic cell movements and shape changes that establish the basic body plan. RHO1 activity is critical for these morphogenetic events. In Drosophila melanogaster, Rho1 is highly active in specific ventral cells and is essential for ventral furrow formation, the initial step of gastrulation. sdbonline.orgnih.govelifesciences.org This process involves the coordinated apical constriction of cells. sdbonline.orgnih.gov Quantitative control over the activation of upstream signaling molecules, such as G protein-coupled receptors (GPCRs) and the subsequent activation of Rho1, underlies the differential deformation observed in mesoderm and ectoderm cells during Drosophila gastrulation. sdbonline.org Optogenetic studies in Drosophila have demonstrated that spatially patterned Rho1 activation is sufficient to induce ectopic tissue-level shape changes mirroring those seen during endogenous ventral furrow formation. nih.govelifesciences.org This suggests that localized Rho1 activity is a key driver of these morphogenetic movements. Furthermore, Rho1 interacts genetically and physically with concertina, a G(alpha) protein implicated in cell shape changes during Drosophila gastrulation. nih.gov

In Caenorhabditis elegans, RHO-1 is also required during gastrulation. nih.gov Inhibition of Rho function has been shown to perturb morphogenetic movements in explant assays, and depletion or inhibition of the formin-binding protein Daam1, which functions downstream of Wnt-11/Fz/Xdsh signaling, blocks gastrulation and phenocopies the effects of interfering with Rho function. sdbonline.org This indicates a role for RHO-1 in Wnt signaling pathways that regulate gastrulation movements.

This compound in Caenorhabditis elegans Development and Post-Developmental Processes

Caenorhabditis elegans serves as a valuable model organism for studying the multifaceted roles of RHO-1 due to its genetic tractability and well-defined lineage and anatomy. RHO-1, the single RhoA ortholog in C. elegans, is essential throughout development and continues to play important roles in adult animals. nih.govnih.govucl.ac.ukplos.org

This compound in Early Embryonic Arrest and Cytokinesis

Loss of rho-1 function in C. elegans leads to early embryonic arrest characterized by defects in cytokinesis. nih.govpnas.orgbiologists.combiorxiv.orgtandfonline.comresearchgate.net This highlights a critical requirement for RHO-1 signaling at the very beginning of development. RHO-1 is essential for assembling the actomyosin-based contractile ring, which is necessary for cytokinesis. sdbonline.orgtandfonline.commpi-cbg.de Spatial activation of RHO-1 is required for the formation of the cleavage furrow. mpi-cbg.de Studies using RNA interference (RNAi) targeting rho-1 have consistently shown early embryonic arrest and cytokinesis failure. nih.govpnas.orgbiologists.combiorxiv.orgresearchgate.net The proper positioning of the polarity boundary between anterior and posterior PAR (partitioning defective) protein complexes during early embryogenesis can be influenced by altering RHO-1 activity. mpi-cbg.de

This compound's Role in Neuronal Morphogenesis and Axon Pathfinding

RHO-1 is involved in neuronal morphogenesis and axon pathfinding in C. elegans. nih.govpnas.orgbiorxiv.orgnih.gov Studies have shown that altering RHO-1 signaling can affect neuronal connectivity. nih.gov For instance, overexpression of constitutively active RHO-1 in cholinergic motor neurons can result in premature branching of neuronal commissures. nih.gov

RHO-1 acts as a negative regulator of growth cone protrusion and microtubule accumulation. biorxiv.orgnih.gov It interacts with UNC-6/Netrin signaling, a conserved axon guidance cue. biorxiv.orgnih.gov While RHO-1 inhibits protrusion, it does not appear to affect growth cone polarity or F-actin dorsal bias. biorxiv.orgnih.gov Genetic interactions suggest that RHO-1 and its GEF RHGF-1 function with the UNC-5 receptor pathway, as well as a parallel pathway, to regulate protrusion. biorxiv.orgnih.gov The cytoskeletal protein UNC-33/CRMP is required for RHO-1 activity to inhibit microtubule accumulation, suggesting it may act downstream of RHO-1. biorxiv.orgnih.gov

The RhoGAP HUM-7/Myo9 also plays a role in regulating RHO-1 during embryonic morphogenesis, including epidermal cell migrations. biologists.comnih.govbiorxiv.org HUM-7 appears to attenuate RHO-1 activity, and its loss enhances RHO-1-dependent epidermal cell behaviors. biologists.comnih.govbiorxiv.org Genetic studies place HUM-7 downstream of axonal guidance receptors like SAX-3/ROBO in modulating RHO-1 signaling during morphogenesis. nih.gov

This compound Activity in Adult Cholinergic Neurons (e.g., Locomotion, Pharyngeal Pumping, Fecundity)

RHO-1 continues to be important in the adult C. elegans nervous system, particularly in cholinergic neurons. Altering RHO-1 signaling in these neurons affects several behaviors, including locomotion, pharyngeal pumping, and fecundity. nih.govnih.govucl.ac.ukresearchgate.net

Changes in RHO-1 signaling in cholinergic neurons have been shown to impact locomotion. nih.govnih.govucl.ac.ukresearchgate.net RHO-1 can control acetylcholine (B1216132) (ACh) release and modulate locomotion behavior. nih.gov Expression of activated RHO-1 in motor neurons is sufficient to increase acetylcholine release, leading to exaggerated body bends and uncoordinated locomotion. ucl.ac.uk

RHO-1 also regulates pharyngeal pumping, the process by which C. elegans ingests food. nih.govnih.govucl.ac.ukresearchgate.net Expression of constitutively active RHO-1 or inhibition of endogenous RHO-1 can decrease the rate of pharyngeal pumping. nih.govresearchgate.net These effects are consistent with RHO-1 acting in cholinergic neurons to increase ACh release and regulate pumping. nih.gov

Fecundity, or the ability to produce offspring, is another process influenced by RHO-1 signaling in adult cholinergic neurons. nih.govnih.govucl.ac.ukresearchgate.net

Research indicates that RHO-1 may modulate locomotion rate through both diacylglycerol kinase (DGK)-dependent and DGK-independent pathways, which affect cholinergic neurotransmitter signaling. plos.orgucl.ac.uk RHO-1 has been shown to bind to and inhibit DGK-1, an ortholog of mammalian DGKθ, increasing diacylglycerol (DAG) levels, a key second messenger for neurotransmitter release. ucl.ac.uk

This compound in Non-Neuronal Adult Processes (e.g., Defecation, Ovulation, Body Morphology)

Beyond its roles in the nervous system, RHO-1 signaling in non-neuronal tissues of adult C. elegans regulates processes such as defecation, ovulation, and body morphology. nih.govnih.govucl.ac.ukresearchgate.net Changes in RHO-1 signaling outside the cholinergic neurons have been shown to result in defects in these processes. nih.govnih.govucl.ac.ukresearchgate.net

RHO-1 is involved in the defecation cycle. nih.govnih.govucl.ac.ukresearchgate.net

Ovulation, the release of eggs, is also regulated by RHO-1 in non-neuronal cells. nih.govnih.govucl.ac.ukresearchgate.net

Changes in RHO-1 activity can also lead to alterations in C. elegans body morphology. nih.govnih.govucl.ac.ukresearchgate.net RHO-1 is required for embryonic elongation, a process where the epidermis constricts circumferentially to shape the embryo into a worm. plos.orgbiologists.com This elongation involves actin-based contractions within epidermal cells, regulated by RHO-1 and its effectors. plos.org

Studies using inducible transgenes to express constitutively active RHO-1 or an inhibitor of endogenous RHO-1 in adult C. elegans have demonstrated that aberrant RHO-1 activity alters these adult processes and can even result in death within hours. nih.govnih.govucl.ac.ukresearchgate.net

This compound in Fungal Development and Growth

RHO1 proteins are critical regulators of polarized growth and development in fungi. nih.govnih.govasm.orgresearchgate.netmdpi.com They play a central role in organizing the actin cytoskeleton and maintaining cell wall integrity, two essential features of fungal cells. researchgate.netnih.govasm.org

In Saccharomyces cerevisiae (budding yeast), Rho1p is a well-characterized representative of the Rho1 family with multiple functions. nih.gov It controls the organization of the actin cytoskeleton through interaction with components like Bni1p and contributes to cell wall integrity via independent mechanisms. nih.gov Rho1 is essential for cell viability in S. cerevisiae. asm.org Concentration of Rho1 at the division site is a general feature of cytokinesis in budding yeast, mediated by mechanisms including binding to its GEFs. sdbonline.org

In filamentous fungi, Rho1 is a key regulator of hyphal growth and polarity. nih.govmdpi.com In Aspergillus fumigatus, Rho1 is part of the β1,3-glucan synthase complex, which localizes to the actively growing hyphal apex. nih.gov Aspergillus nidulans RhoA has been implicated in polar growth, branching, and cell wall synthesis. nih.gov Deletion mutants of Rho1 in Ashbya gossypii show reduced filamentous growth and high rates of cell lysis, suggesting a role in maintaining cell wall integrity. nih.gov

Studies in Candida albicans have shown that Rho1 is required for invasive filamentous growth. nih.gov During hyphal elongation in C. albicans, active Cdc42 remains restricted to the hyphal tip, while active Rho1 is broadly associated with the apex and is subsequently recruited to the cell division site. nih.gov Phosphoinositide-bis-phosphates are important for stabilizing active Rho1 at the growth site in C. albicans. nih.gov

In Ustilago maydis, Rho1 is essential for cell growth and is involved in cytokinesis and cell polarity. asm.orgresearchgate.net Loss of Rho1 in U. maydis results in abnormalities in budding and chitin (B13524) deposition. researchgate.net Overexpression of rho1 in U. maydis can lead to mating deficiency. asm.org

Research in Fusarium oxysporum has shown that mutant strains lacking rho1 exhibit reduced growth on solid media. mdpi.com In Fusarium graminearum, deletion of Rho subfamily members can lead to attenuated virulence and changes in growth rate. mdpi.com

The Rho1-specific GTPase-activating protein LRG1 in Neurospora crassa regulates polar tip growth and affects several output pathways of RHO1, influencing hyposensitivity to glucan inhibitors, synthetic lethality with hyperactive β1,3-glucan synthase mutants, altered PKC/MAK1 pathway activities, and hypersensitivity to latrunculin A. nih.gov

In Schizosaccharomyces pombe (fission yeast), Rho1 is a membrane-associated protein that coordinates actin remodeling and polarized secretion for cell shape and homeostasis. researchgate.net Rho1, through Pck1, cooperates with Rho2-Pck2 in activating the Cell Integrity MAP kinase pathway (CIP). researchgate.net Rho1 activity is a critical regulator of the actin cytoskeleton in fission yeast. researchgate.net

The following table summarizes some of the key roles of this compound discussed in this article:

OrganismDevelopmental/Physiological ProcessRHO1 Activity/Role
Drosophila melanogasterGastrulation (Ventral Furrow Formation)Essential for apical constriction; Spatially patterned activity drives shape changes. sdbonline.orgnih.govelifesciences.org
Caenorhabditis elegansGastrulationRequired for morphogenetic movements. sdbonline.orgnih.gov
Caenorhabditis elegansEarly Embryonic Development (Cytokinesis)Essential for contractile ring assembly; Loss leads to embryonic arrest. nih.govpnas.orgbiologists.combiorxiv.orgtandfonline.comresearchgate.net
Caenorhabditis elegansNeuronal Morphogenesis & Axon PathfindingInvolved in neuronal connectivity; Negative regulator of growth cone protrusion. nih.govpnas.orgbiorxiv.orgnih.gov
Caenorhabditis elegansAdult Cholinergic Neurons (Locomotion)Modulates locomotion via ACh release. nih.govnih.govucl.ac.ukresearchgate.netucl.ac.uk
Caenorhabditis elegansAdult Cholinergic Neurons (Pharyngeal Pumping)Regulates pumping rate. nih.govnih.govucl.ac.ukresearchgate.netresearchgate.net
Caenorhabditis elegansAdult Cholinergic Neurons (Fecundity)Affects reproductive capacity. nih.govnih.govucl.ac.ukresearchgate.net
Caenorhabditis elegansAdult Non-Neuronal (Defecation)Involved in defecation cycle. nih.govnih.govucl.ac.ukresearchgate.net
Caenorhabditis elegansAdult Non-Neuronal (Ovulation)Regulates egg release. nih.govnih.govucl.ac.ukresearchgate.net
Caenorhabditis elegansAdult Non-Neuronal (Body Morphology)Contributes to embryonic elongation; Changes in activity alter morphology. nih.govnih.govucl.ac.ukplos.orgbiologists.comresearchgate.net
Fungi (General)Polarized Growth & DevelopmentCritical regulator of actin cytoskeleton and cell wall integrity. researchgate.netnih.govnih.govasm.orgresearchgate.netmdpi.com
Saccharomyces cerevisiaeCell Viability & CytokinesisEssential for viability; Concentrates at division site. sdbonline.orgasm.org
Candida albicansInvasive Filamentous GrowthRequired for hyphal growth. nih.gov
Ustilago maydisCell Growth, Cytokinesis, Cell PolarityEssential for growth; Involved in budding and chitin deposition. asm.orgresearchgate.net
Fusarium oxysporumVegetative GrowthRequired for growth on solid media. mdpi.com

This compound's Essential Role in Hyphal Apical Tip Extension and Branching

In filamentous fungi, hyphal growth is characterized by highly polarized extension at the apical tip and the formation of new branches. unl.edud-nb.info RHO1 is a key regulator of this process, influencing both apical tip extension and branching patterns. In Neurospora crassa, RHO1 has been identified as a crucial regulator of hyphal growth and polarity. nih.gov Studies in Aspergillus nidulans have also implicated RhoA (a homolog of RHO1) in polar growth and branching. nih.govnih.gov

The precise localization of RHO1 to sites of polarized growth, such as incipient bud sites, bud tips, and hyphal tips, underscores its direct involvement in establishing and maintaining cell polarity necessary for tip extension. yeastgenome.orgcsic.es This localization is dependent on a functional actin cytoskeleton and active growth. nih.gov

RHO1's influence on branching can be complex and model organism-dependent. In Neurospora crassa, the RHO1-specific GAP LRG1 is essential for apical tip extension and for restricting excessive branch formation in subapical regions. nih.gov Deletion of LRG1 leads to a rapid cessation of tip extension and the formation of pointed, needle-like tips, highlighting the importance of regulated RHO1 activity for proper hyphal morphology. nih.gov Conversely, in Candida albicans, deletion of LRG1 or a mutation in RHO1 that locks it in a constitutively active state leads to filamentation (hyphal growth) even in the absence of inducing cues, suggesting that Lrg1-mediated downregulation of RHO1 activity represses filamentous growth under certain conditions. plos.org

In Ustilago maydis, a basidiomycete, an Rho1 homolog is required for vegetative growth and is associated with cell polarity and cytokinesis. mdpi.comresearchgate.net Loss of Rho1 in U. maydis results in abnormalities in budding and chitin deposition. mdpi.comresearchgate.net Similarly, in Grifola frondosa, another basidiomycete, loss of Rho1 leads to reduced mycelial growth and increased sensitivity to cell wall stress. mdpi.comresearchgate.net

Coordination of Cell Wall Biogenesis during Fungal Growth by this compound

The fungal cell wall is a dynamic and essential structure that provides shape, protection, and mediates interactions with the environment. mdpi.comasm.orgpsu.edu RHO1 plays a central role in coordinating cell wall biogenesis, particularly the synthesis of β-1,3-glucan, a major structural component. nih.govnih.govoup.complos.orgmdpi.com

RHO1 functions as a regulatory subunit of the β-1,3-glucan synthase complex, directly activating this enzyme which is responsible for synthesizing β-1,3-glucan. nih.govnih.govnih.govoup.complos.orgmdpi.comresearchgate.net This direct interaction is crucial for cell wall synthesis during normal growth and in response to stress. nih.govnih.govoup.commdpi.comresearchgate.netpnas.org Studies in Saccharomyces cerevisiae have shown that Rho1 affects compositional changes in the cell wall through activation of the glucan synthase Fks1. nih.gov The Candida albicans RHO1 gene can rescue a S. cerevisiae strain with a rho1 deletion, and recombinant C. albicans Rho1p can reactivate β-1,3-glucan synthesis in membranes from both species, indicating conserved function. nih.gov

Beyond direct enzyme activation, RHO1 also regulates cell wall synthesis and remodeling through the Cell Wall Integrity (CWI) signaling pathway. nih.govplos.orgmdpi.comasm.orgresearchgate.netpnas.orgmdpi.com This pathway is initiated by cell wall stress sensors that activate RHO1 via GEFs like Rom2. nih.govmdpi.comasm.orgmdpi.com Activated RHO1 then triggers a MAPK cascade, typically involving Pkc1, Bck1, Mkk1/Mkk2, and Slt2/Mpk1 in S. cerevisiae. nih.govmdpi.comasm.orgresearchgate.netmdpi.com This cascade ultimately leads to the activation of transcription factors, such as Rlm1 and SBF, which promote the expression of genes involved in cell wall synthesis and organization. nih.govmdpi.com

Research findings highlight the importance of this regulatory network. For instance, deletion of cell wall biosynthetic pathway genes in fungi often results in increased susceptibility to wall-perturbing agents and alterations in cell wall composition. mdpi.com The CWI pathway provides a means to fortify and repair cell wall damage, enabling fungi to withstand stressful environments. nih.govasm.org

This compound in Cellular Stress Response Mechanisms (e.g., Cell Wall Stress, Heat Stress, Oxidative Stress)

RHO1 plays a pivotal role in fungal responses to various environmental stresses, particularly those affecting cell wall integrity. The CWI pathway, largely controlled by RHO1, is a primary mediator of these responses. nih.govmdpi.comasm.orgmdpi.com

Cell Wall Stress: Stressors that compromise the cell wall, such as treatment with cell wall-perturbing agents like Congo red or Zymolyase, or exposure to antifungal drugs like echinocandins, activate the CWI pathway via RHO1. nih.govmdpi.comasm.orgmdpi.com This activation leads to cell wall remodeling and fortification. mdpi.comasm.org In S. cerevisiae, exposure to Zymolyase results in increased expression of CRH1, a gene induced under cell wall damage conditions, in a manner dependent on both the HOG and CWI pathways. nih.gov Echinocandins, which inhibit β-1,3-glucan synthesis by targeting Fks1, induce cell wall stress that activates the PKC pathway, which in turn activates RHO1. mdpi.com

Heat Stress: RHO1 is also involved in the response to heat stress. In S. cerevisiae, heat shock activates the CWI pathway. nih.govnih.gov In response to heat stress, RHO1 and Pkc1 can cause transient actin depolarization, followed by MAPK pathway-mediated repolarization. researchgate.net This depolarization of growth sites and redistribution of cell wall synthesis machinery may be a mechanism to repair general cell wall damage induced by heat. nih.gov

Oxidative Stress: While the CWI pathway is primarily known for its role in cell wall stress, there is evidence of crosstalk with other stress response pathways. nih.govasm.org In S. cerevisiae, under nutrient starvation and stress, active RHO1 can contribute to the activation of the Pkc1-mediated pathway, which in turn can influence transcription factors involved in the oxidative stress response. oup.com Although the direct role of RHO1 in sensing or responding to oxidative stress is less characterized compared to cell wall and heat stress, its central position in the CWI pathway allows for potential integration of signals from various stress conditions. nih.govasm.org

The activation of RHO1 in response to stress is mediated by upstream sensors and GEFs. nih.govmdpi.comasm.orgmdpi.com For example, in S. cerevisiae, cell wall-associated stress sensors like Wsc1 and Mid2 bind to Rom2, a GEF for RHO1, leading to RHO1 activation. nih.govmdpi.comasm.orgmdpi.com This intricate signaling network allows fungi to adapt and survive in diverse and challenging environments. nih.govasm.org

Here is a summary of RHO1's roles in model organisms:

Model OrganismKey RHO1 FunctionsRelevant Processes
Saccharomyces cerevisiaeRegulator of cell wall integrity, actin cytoskeleton, bud growth, septin ring organization, endocytosis, PKC signaling, glucan synthase activation.Polarized growth, cell wall synthesis, stress response (cell wall, heat), cytokinesis.
Candida albicansEssential for cell viability, regulation of β-1,3-glucan synthesis, morphogenesis.Hyphal growth, cell wall integrity, stress response, virulence.
Aspergillus speciesPolar growth, branching, cell wall synthesis, CWI pathway control.Hyphal growth, stress response.
Schizosaccharomyces pombeRegulation of cell wall β-glucan biosynthesis, cell integrity, actin polymerization.Morphogenesis, cell wall integrity, stress response.
Neurospora crassaHyphal growth and polarity, apical tip extension, branching.Polarized growth, hyphal morphology.
Ustilago maydisVegetative growth, cell polarity, cytokinesis, chitin deposition.Growth, cell division, morphology.
Grifola frondosaMycelial growth, cell wall polysaccharide content, stress sensitivity.Growth, cell wall integrity, stress response.

This table summarizes findings across various model organisms, illustrating the conserved and diverse functions of RHO1 in fungal development and physiology.

Methodologies for Rho1 Protein Research

Genetic Approaches in RHO1 Protein Studies

Genetic methodologies have been fundamental in identifying RHO1's essential functions and its involvement in specific cellular pathways. By manipulating the RHO1 gene and observing the resulting phenotypes, researchers can infer the protein's roles in vivo.

Loss-of-function mutations and complete gene disruptions are powerful tools to assess the essentiality and specific cellular roles of RHO1. Studies in various organisms, such as Saccharomyces cerevisiae, Schizosaccharomyces pombe, Drosophila melanogaster, Neurospora crassa, and Ustilago maydis, have utilized these approaches.

In S. cerevisiae, RHO1 is an essential gene wikipedia.org. Temperature-sensitive rho1 mutants exhibit defects in cell polarization and bud formation, arresting at different stages of the cell cycle depending on the specific allele wikipedia.org. Some mutants arrest as unbudded cells, while others arrest with small buds wikipedia.orgwikipedia.org. Loss of Rho1 function in S. cerevisiae also impacts the organization of the actin cytoskeleton and the localization of proteins involved in budding wikipedia.org.

Gene disruption studies in S. pombe have shown that Rho1 is essential for cell viability and cell polarity fishersci.ca. Loss of Rho1 function in S. pombe leads to delocalized actin patches and defects in septum formation and cell wall synthesis fishersci.ca.

In Drosophila, loss-of-function Rho1 mutations disrupt morphogenesis and segmentation during early development fishersci.caciteab.comnih.gov. Zygotic Rho1 mutants show defects in head involution and imperfect dorsal closure fishersci.caciteab.comnih.gov. Reduced maternal Rho1 activity leads to disorganized actin cytoskeleton in ovaries and defective segmentation gene expression in embryos fishersci.caciteab.comnih.gov.

Studies in filamentous fungi like Neurospora crassa and Ashbya gossypii have also employed gene disruption to study RHO1. In N. crassa, a rho-1 deletion strain was available, and its heterokaryotic nature suggested the essentiality of RHO1 wikipedia.org. In A. gossypii, the RHO1 gene is essential, and germinating rho1 spores exhibit lysis after a few days nih.gov.

Analysis of these loss-of-function phenotypes across different organisms highlights the conserved, yet sometimes context-dependent, essential roles of RHO1 in fundamental cellular processes involving the cytoskeleton and cell wall.

Manipulating RHO1 activity through gain-of-function and dominant-negative alleles provides insights into the consequences of constitutive activation or inhibition of RHO1 signaling. Dominant-negative alleles typically encode a protein that can bind to regulatory proteins but is unable to bind or hydrolyze GTP effectively, thus interfering with the function of the endogenous wild-type protein. Gain-of-function alleles often mimic the GTP-bound active state of RHO1.

In S. pombe, expression of both constitutively active and dominant-negative Rho1 alleles resulted in delocalized actin patches fishersci.ca. Constitutively active Rho1 led to thickened and stratified cell walls and secondary septa, while dominant-negative Rho1 resulted in a loosely organized cell wall fishersci.ca. A dominant-negative Rho1 allele (T24N) in S. cerevisiae inhibited secondary septum formation during cytokinesis wikipedia.org.

In Neurospora crassa, dominant active (Rho1G15V) and dominant negative (Rho1E41I) RHO1 alleles were used to study the function of the Rho-GAP protein LRG1 wikipedia.org. Overexpression of these alleles could initially overcome the growth defect of an lrg-1 mutant, but eventually led to cell death, suggesting interference with endogenous RHO1 function wikipedia.org.

Studies in Drosophila have utilized dominant-negative Rho1 (Rho1N19) to investigate its role in processes like dorsal closure americanelements.com. Ectopic expression of dominant-negative Rho1 in specific cells disrupted morphogenesis nih.govamericanelements.com. Conversely, studies with constitutively active Rho1 have also been performed to understand the effects of persistent RHO1 signaling fishersci.ca.

These studies using altered RHO1 alleles demonstrate that both excessive and inhibited RHO1 activity can lead to significant cellular defects, underscoring the importance of tight regulation of RHO1 signaling.

Genetic screens are powerful tools to identify genes that function in the same pathway as RHO1 or encode proteins that directly interact with RHO1. Both forward and reverse genetic approaches have been applied.

Forward genetic screens involve randomly mutagenizing organisms and screening for phenotypes similar to or that modify the rho1 mutant phenotype. This can identify novel components of RHO1-mediated pathways.

Reverse genetic screens start with a set of candidate genes (e.g., genes encoding predicted GEFs, GAPs, or effectors) and test the phenotypic consequences of their manipulation in the context of RHO1.

Yeast two-hybrid analysis is a common reverse genetic technique used to identify protein-protein interactions. This method has been used to screen for proteins that interact with Rho1 in organisms like Ustilago maydis and Drosophila wikipedia.orgciteab.com. In U. maydis, yeast two-hybrid analysis identified potential Rho1 interactors, including the RhoGEF Cdc24 and a 14-3-3 homologue wikipedia.org. In Drosophila, yeast two-hybrid demonstrated interaction between Rho1 and the RhoGEF Pebble (Pbl) citeab.com.

Genetic modifier screens in Drosophila have identified genes that enhance or suppress Rho1 mutant phenotypes wikipedia.org. These screens have revealed interactions between Rho1 and genes involved in ecdysone (B1671078) signaling and cytoskeletal regulation wikipedia.org.

These genetic screening approaches have been crucial in building networks of RHO1 interacting proteins and identifying upstream regulators and downstream effectors.

Synthetic lethality occurs when mutations in two or more genes individually are viable but lead to cell death when combined xenbase.org. Analyzing synthetic lethal interactions can reveal functionally redundant pathways or components of the same essential pathway. RHO1, being an essential protein, is often involved in synthetic lethal interactions with genes in parallel pathways that become essential in the absence or reduction of RHO1 function.

The Saccharomyces Genome Database (SGD) lists various genetic interactions for S. cerevisiae RHO1, including synthetic lethality, synthetic growth defect, dosage lethality, and dosage rescue wikipedia.org. These interactions provide a complex network of genes that functionally interact with RHO1 wikipedia.orgfishersci.com. For example, studies have investigated the synthetic genetic networks around RHO1 GEFs like ROM2 and TUS1, revealing distinct sets of genetic interactions that reflect their specialized roles in activating different Rho1-effector branches fishersci.comuniprot.org.

In Neurospora crassa, synthetic lethality was observed between an lrg-1 deletion (encoding a Rho1-specific GAP) and a hyperactive β1,3-glucan synthase mutant, suggesting a functional relationship between LRG1, RHO1, and cell wall synthesis wikipedia.org.

In Ustilago maydis, deletion of rho1 is lethal, but this lethality can be rescued by the deletion of rac1, another GTPase, suggesting a complex interplay between these two proteins in controlling cell polarity and cytokinesis sdbonline.org. Epistasis analyses in U. maydis suggest that Rho1 may act upstream and negatively regulate Rac1 sdbonline.org.

Studies of synthetic lethality and other complex genetic interactions provide valuable insights into the functional relationships between RHO1 and other genes, helping to delineate the pathways in which RHO1 operates and identify potential buffering mechanisms.

Biochemical and Biophysical Techniques for this compound Characterization

Biochemical and biophysical methods allow for the characterization of this compound's intrinsic properties, its interaction with nucleotides and other proteins, and its enzymatic activity in a controlled environment.

RHO1 is a small GTPase, acting as a molecular switch by cycling between an active GTP-bound state and an inactive GDP-bound state wikipedia.orgmims.com. The intrinsic rate of GTP hydrolysis by RHO1 is relatively slow but is greatly enhanced by GTPase-activating proteins (GAPs). Guanine (B1146940) nucleotide exchange factors (GEFs) promote the release of GDP, allowing GTP to bind and activate RHO1.

In vitro GTPase assays are used to quantify the rate at which RHO1 hydrolyzes GTP to GDP and phosphate. These assays typically involve incubating purified recombinant this compound with radiolabeled GTP or a fluorescent GTP analog and measuring the production of GDP or the change in fluorescence over time. The activity of RHO1 can be measured under different conditions, such as in the presence of potential GEFs or GAPs, to assess their regulatory effects.

In vitro GTPase assays have been used to confirm the activity of identified RHO1 regulators. For instance, studies on the Neurospora crassa protein LRG1 used in vitro GTPase assays to confirm its activity as a RHO1-specific GAP wikipedia.org. These assays demonstrated that LRG1 could enhance the GTP hydrolysis rate of RHO1 wikipedia.org.

Biochemical assays using Rho-binding domains of effector proteins can also be used to specifically pull down GTP-bound Rho proteins from cell extracts, providing a measure of RHO1 activity in vivo under different conditions or at different cell cycle stages mims.com.

These in vitro assays are essential for understanding the biochemical mechanisms of RHO1 regulation by GEFs and GAPs and for quantifying the impact of mutations or potential inhibitors on RHO1's enzymatic activity.

Other biochemical techniques used in RHO1 research include pull-down assays to confirm physical interactions identified through genetic screens fishersci.caamericanelements.comciteab.com. Biophysical techniques like crystal structure analysis have also been applied to determine the three-dimensional structure of RHO1, providing insights into its nucleotide binding and interaction interfaces. The crystal structure of Schizosaccharomyces pombe Rho1 in complex with GDP has been reported, showing structural similarities to other Rho homologs.

Strategies for this compound Expression and Purification

Obtaining purified this compound is a fundamental step for many biochemical and structural studies. Recombinant expression systems are commonly utilized for producing RHO1 and its associated proteins. Escherichia coli and insect cells are frequently employed as expression hosts pnas.orgpnas.orgresearchgate.net.

For instance, recombinant Aspergillus fumigatus Rho1 (residues 1 to 181) has been cloned into expression vectors like pGEX6P1 for expression pnas.orgpnas.org. Similarly, this compound from Saccharomyces cerevisiae and other organisms can be expressed recombinantly. Purification often involves affinity chromatography, leveraging tags such as His-tags or GST-tags fused to the recombinant protein pnas.orgpnas.orgplos.orgmolbiolcell.org. Following affinity purification, additional steps like size exclusion chromatography may be used to further purify the protein and assess its oligomeric state. The specific purification strategy is often tailored based on the source organism and the intended downstream applications, taking into account the protein's unique physical and chemical properties nih.gov.

Structural Biology Approaches Applied to this compound (e.g., X-ray Crystallography)

Structural biology techniques, particularly X-ray crystallography, have been instrumental in elucidating the three-dimensional structure of RHO1 and its complexes, providing insights into its function and interaction mechanisms.

X-ray crystallography has been successfully applied to determine the structure of RHO1 from different species, including Entamoeba histolytica and Schizosaccharomyces pombe, often in complex with nucleotides like GDP or GTPγS nih.govnih.govresearchgate.net. These structures reveal the conserved structural features of Rho GTPases, including the characteristic switch regions that undergo conformational changes upon nucleotide binding nih.govnih.gov. For example, the crystal structure of S. pombe Rho1 (SpRho1) in complex with GDP has been resolved, showing similarities to other Rho homologs while also highlighting unique features nih.gov. Structural studies of E. histolytica Rho1 (EhRho1) have provided models in both GDP and GTPγS-bound states, revealing structural features and divergent residues that influence nucleotide exchange rates nih.gov. These structural insights are crucial for understanding how RHO1 interacts with its regulators (GEFs, GAPs, GDIs) and effectors at a molecular level nih.govmolbiolcell.org.

Pull-down Assays for this compound-Protein Interaction Validation

Pull-down assays are a widely used biochemical method to validate direct physical interactions between RHO1 and its binding partners, such as its effectors and regulatory proteins.

This technique typically involves immobilizing a "bait" protein, often a tagged this compound or one of its known interactors, on an affinity resin. Cell lysates or purified proteins containing the potential "prey" protein are then incubated with the immobilized bait. Proteins that bind to the bait are subsequently isolated by washing the resin and eluting the bound complexes. The presence of the prey protein in the eluate is then detected, commonly by Western blotting using specific antibodies plos.orgmolbiolcell.orgnih.govnih.gov.

Pull-down assays are particularly valuable for studying the nucleotide-dependent interactions of RHO1, as its conformation and binding affinity for effectors and regulators differ between the GTP-bound (active) and GDP-bound (inactive) states molbiolcell.orgnih.gov. For instance, pull-down experiments using the Rho1-binding domain of Rhotekin, which preferentially binds active GTP-bound Rho1, can be used to assess the activation state of RHO1 under different conditions molbiolcell.org. Studies have used pull-down assays to demonstrate the direct interaction between purified FKS1 and Rho1, showing enhanced binding in the presence of GTPγS nih.gov. Similarly, interactions between Rho1 and its GEFs (e.g., Rom2 CNH domain) or GDIs (e.g., Rdi1) can be validated using this method pnas.orgmolbiolcell.org.

Cell Biological Techniques for this compound Functional Analysis

Cell biological techniques allow researchers to study the localization, dynamics, and function of RHO1 within its native cellular environment.

Immunoprecipitation and Immunofluorescence Microscopy for this compound Localization and Interaction

Immunoprecipitation (IP) and immunofluorescence microscopy (IF) are essential techniques for studying this compound in cellular contexts. IP is used to isolate this compound complexes from cell lysates, providing insights into its interacting partners in vivo. This involves using an antibody specific to RHO1 (or a tag fused to RHO1) to precipitate the protein along with any bound molecules researchgate.net. Subsequent analysis of the precipitated complex, often by Western blotting or mass spectrometry, can identify proteins that interact with RHO1 within the cell. For example, immunoprecipitation from Drosophila ovary lysate has been used to show the in vivo interaction between Rho1 and Capu researchgate.net.

Immunofluorescence microscopy allows for the visualization of this compound localization within fixed cells. This technique uses antibodies specific to RHO1, conjugated to fluorophores or detected with fluorescent secondary antibodies, to reveal the spatial distribution of the protein psu.edubiologists.comnih.govasm.org. IF studies have shown that RHO1 localizes to sites of polarized growth, such as incipient bud sites, bud tips, and the bud neck during cytokinesis in yeast, reflecting its role in cell polarity and morphogenesis psu.edubiologists.comnih.govyeastgenome.org. In Ustilago maydis, GFP-tagged Rho1 has been observed at the growing tip and the septum during cytokinesis asm.org.

Time-Lapse Microscopy for Dynamic Analysis of this compound-Mediated Processes

Time-lapse microscopy is a powerful technique for observing the dynamic behavior of RHO1 and the cellular processes it regulates in living cells over time. By capturing a series of images at regular intervals, researchers can track the movement and localization of fluorescently tagged RHO1 or its effectors, as well as monitor changes in cellular morphology and cytoskeletal structures biologists.compnas.orgnih.govpnas.org.

This method is particularly useful for studying dynamic events influenced by RHO1, such as cell division, cell migration, and cell wall remodeling. Time-lapse microscopy of cells expressing GFP-tagged RHO1 or its downstream targets like Pkc1p or septin components has revealed the dynamic localization of these proteins during the cell cycle and in response to stress biologists.comnih.gov. For instance, time-lapse studies have shown the dynamic localization of Pkc1p at sites of polarized growth, dependent on functional RHO1 biologists.com. Similarly, time-lapse microscopy has been used to analyze septin ring assembly and dynamics, which are influenced by RHO1 and its effectors nih.gov. Dynamic analysis of hemocyte cortical dynamics using time-lapse microscopy has also demonstrated the role of the Rho1 pathway in cell spreading and protrusion formation pnas.orgpnas.org.

Proximity-Dependent Biotinylation for this compound Interactome Mapping

Proximity-dependent biotinylation (such as BioID) is a valuable technique for systematically mapping the protein interaction network (interactome) of RHO1 within living cells. This method is particularly useful for identifying both stable and transient protein interactions, as well as proteins that are in close proximity to the bait protein sci-hub.seembopress.org.

The technique involves creating a fusion protein consisting of RHO1 (the bait) linked to a modified biotin (B1667282) ligase (e.g., BirA*). When expressed in cells in the presence of biotin, the biotin ligase promiscuously biotinylates proteins that are in close proximity to the RHO1 bait sci-hub.seembopress.org. These biotinylated proteins can then be isolated using streptavidin affinity purification and identified by mass spectrometry sci-hub.seembopress.org.

Proximity-dependent biotinylation has been successfully applied to map the interactome of the Rho family GTPases, providing a comprehensive view of their interacting partners, including GEFs, GAPs, and effectors sdbonline.orgsci-hub.senih.gov. By using different nucleotide-bound states of RHO1 as baits (e.g., nucleotide-free, constitutively active), researchers can gain insights into how the interaction landscape of RHO1 changes depending on its activation state sci-hub.se. This systematic approach helps to uncover novel components and regulatory mechanisms within RHO1 signaling pathways sdbonline.orgnih.gov.

Live-Cell Imaging and Reporter Assays to Monitor this compound Activity

Live-cell imaging and reporter assays are crucial tools for visualizing the spatial and temporal dynamics of this compound activity within living cells. These techniques provide insights into when and where RHO1 is active, and how its activity correlates with cellular events.

Live-cell imaging allows for the real-time observation of this compound localization and the dynamics of structures it regulates, such as the actin cytoskeleton and actomyosin (B1167339) rings. Studies in Drosophila have utilized live-cell imaging to demonstrate the dynamic localization of RHO1 and its downstream effectors like myosin II during processes such as cytokinesis and tissue morphogenesis sdbonline.orgsdbonline.orgnih.govresearchgate.net. Fluorescently tagged versions of RHO1 or its binding partners are commonly employed for this purpose nih.govresearchgate.net. For instance, visualizing fluorescently tagged RHO1 and actin reporters simultaneously has shown their co-localization at the plasma membrane flanking wound sites in Drosophila nih.gov. Live imaging of Drosophila S2 cells and HeLa cells has also been used to study the role of RHO1 in contractile ring closure during cytokinesis sdbonline.org. In Drosophila salivary glands, live imaging with an active RHO1 sensor (Ani-RBD-GFP) and an F-actin marker (LifeAct-Ruby) revealed the dynamics of active RHO1 and actin coat enrichment on fused secretory vesicles researchgate.net.

Reporter assays provide indirect measurements of RHO1 activity, often by coupling RHO1 signaling to the expression of a detectable marker. In Saccharomyces cerevisiae (budding yeast), the activity of the RHO1-dependent Protein Kinase C (Pkc1) pathway, a key downstream effector of RHO1, can be monitored using an Rlm1-lacZ reporter construct biologists.com. Expression of this reporter reflects the in vivo activity of the RHO1-Pkc1 signaling cascade biologists.com. Measuring the activity of this reporter in different yeast strains, such as those lacking specific RHO1 guanine nucleotide exchange factors (GEFs), allows researchers to assess the contribution of these regulators to RHO1 signaling biologists.com. For example, studies using the Rlm1-lacZ reporter showed reduced activity in cells lacking Rom2, indicating Rom2's significant role in activating the RHO1-Pkc1 pathway biologists.com.

Optogenetic techniques represent a more advanced approach to manipulating and monitoring RHO1 activity in live cells. These methods use light-sensitive proteins to achieve precise spatial and temporal control over protein localization or activity elifesciences.org. In Drosophila, a LOV-domain-based optogenetic probe has been developed to acutely activate RHO1 in tissues in response to light elifesciences.org. This technique, combined with live imaging, allows researchers to investigate the direct consequences of RHO1 activation on cell shape changes and tissue morphogenesis elifesciences.org. Optogenetic activation of RHO1 in Drosophila embryos has been shown to induce ectopic deformations and anisotropic apical constriction, which can be observed and quantified using live imaging elifesciences.org.

Model Organism-Specific Experimental Techniques for this compound

Research into this compound function has heavily relied on a variety of model organisms, each offering unique advantages for studying its diverse roles. The experimental techniques employed are often tailored to the specific biological characteristics and genetic tools available for each organism.

Drosophila melanogaster : The fruit fly Drosophila melanogaster is a widely used model for studying RHO1 due to its well-characterized genetics and amenability to live imaging during development. Techniques include the generation of loss-of-function mutations and the use of dominant-negative and constitutively active transgenes to manipulate RHO1 activity nih.govnih.govbiorxiv.orgbiologists.com. Fluorescent tagging of RHO1 and its interacting proteins allows for the visualization of their localization and dynamics in live embryos and tissues sdbonline.orgsdbonline.orgnih.govresearchgate.netresearchgate.net. Genetic screens have identified mutations in the Drosophila Rho1 gene, enabling the investigation of its specific roles in development biologists.com. Techniques such as immunofluorescence are used to study this compound distribution and its effects on cytoskeletal components and cell junctions in fixed tissues nih.gov. Biochemical techniques, such as co-immunoprecipitation, are employed to study physical interactions between RHO1 and its binding partners nih.gov. Reporter constructs, as mentioned previously, are also utilized to monitor RHO1 activity in specific tissues and developmental stages researchgate.net. Optogenetics provides a powerful tool for acute and spatially controlled manipulation of RHO1 activity during dynamic morphogenetic events elifesciences.org.

Saccharomyces cerevisiae : Budding yeast (Saccharomyces cerevisiae) is a valuable single-celled model for studying the fundamental mechanisms of RHO1 signaling, particularly its roles in cell wall integrity, cell polarity, and cytokinesis. Genetic techniques, including temperature-sensitive mutants and gene deletions, are extensively used to study the essential functions of RHO1 rupress.orgyeastgenome.orgnih.gov. Plasmid and strain construction are standard procedures for expressing mutant forms of RHO1 or its regulators rupress.org. Biochemical assays, such as GDP/GTP exchange assays, are performed to measure the activity of RHO1 GEFs biologists.comrupress.org. Fluorescence microscopy is used to observe the localization of this compound within the cell, showing its concentration at sites of polarized growth like bud tips and the mother-bud neck rupress.orgnih.gov. Reporter assays, such as the Rlm1-lacZ system, are employed to monitor the activity of downstream pathways regulated by RHO1 biologists.com. Membrane preparation and measurement of enzymes like β(1→3)glucan synthase activity are used to assess the impact of RHO1 on cell wall synthesis rupress.org. Western blot analysis is utilized to determine the levels of this compound in different mutant strains rupress.org.

Caenorhabditis elegans : The nematode Caenorhabditis elegans is a model organism used to study the roles of its single RHO1 ortholog in processes such as cell migration, neuronal function, and development. Techniques include the use of dominant-negative and constitutively active transgenes to alter RHO1 signaling in specific cells or tissues nih.govbiorxiv.orgpnas.org. RNA interference (RNAi) is also employed to reduce rho-1 gene function biorxiv.orgpnas.org. Cell-specific expression of these constructs allows for the investigation of RHO1 function in particular cell types, such as neurons or hypodermal cells nih.govbiorxiv.orgpnas.org. Phenotypic analysis, including observing defects in cell migration, locomotion, fertility, and defecation, is used to assess the consequences of altered RHO1 activity nih.govpnas.org. Biochemical assays, such as yeast two-hybrid systems and in vitro binding assays, are used to study interactions between RHO1 and its regulators or effectors biorxiv.orgnih.gov. Analysis of protein aggregation has also been performed in C. elegans models expressing fluorescently tagged RHO1 elifesciences.org.

Danio rerio : The zebrafish Danio rerio is utilized to study the roles of Rho GTPases, including RHOA (an ortholog of RHO1), in vertebrate development, particularly during gastrulation and morphogenesis. Techniques include morpholino oligo-mediated gene knockdown to reduce the expression of Rho GTPases nih.govspringernature.com. mRNA or DNA overexpression is used for gain-of-function studies or to rescue knockdown phenotypes nih.govspringernature.com. Microinjection into early embryos is a standard method for delivering morpholinos, mRNA, or DNA nih.govspringernature.com. In situ hybridization (ISH) with riboprobes is used to examine the spatial and temporal expression patterns of Rho GTPase genes nih.govspringernature.com. Western blot analysis is performed to assess protein levels nih.govspringernature.comzfin.org. Pharmacological inhibition using small molecule inhibitors targeting signaling pathways downstream of Rho GTPases is also employed nih.govspringernature.com. Bioimaging techniques are used to track molecular events and cell movements during development nih.gov.

Rho1 Protein in Pathological Mechanisms

RHO1 Protein's Contribution to Cancer Morphogenesis (General Rho GTPase Family Context)

Rho GTPases are significant regulators of cell morphology, motility, and proliferation, processes fundamentally altered in cancer nih.govspandidos-publications.comunc.edu. Their ability to control the actin cytoskeleton is particularly relevant to cancer morphogenesis, which involves changes in cell shape, adhesion, and migration that are critical for tumor development, invasion, and metastasis frontiersin.orgnih.govnih.gov.

While mutations directly in genes encoding Rho GTPases are relatively rare in cancer, aberrant activation often occurs through altered expression or activity of their regulators, such as GEFs and GAPs nih.govspandidos-publications.comnih.gov. Overexpression of several Rho GTPases, including RhoA, RhoC, Rac1, Rac2, Rac3, Cdc42, RhoV, and RhoF, has been observed in various human tumors nih.gov.

Specific Rho family members, like RhoA, Rac1, and Cdc42, have been extensively studied for their roles in cancer progression and metastasis nih.govspandidos-publications.com. For instance, RhoA is implicated in nearly all stages of tumor progression, and its hyperactivity has been linked to increased proliferation in some cancer cell lines nih.gov. Rac1 is known to be involved in epithelial-mesenchymal transition (EMT), a process that enhances cell migration and invasion spandidos-publications.com.

The involvement of Rho GTPases in cancer morphogenesis is multifaceted, influencing processes such as:

Cell Migration and Invasion: Rho GTPases regulate the formation of actin-rich structures like lamellipodia (driven by Rac and Rho) and filopodia (driven by Cdc42), which are essential for cell movement through the extracellular matrix frontiersin.org.

Cell Polarity and Adhesion: Maintaining cell polarity and cell-to-cell contact is crucial for normal tissue structure. RhoA, Rac1, and Cdc42 are indispensable for these processes, and their dysregulation can lead to the loss of epithelial cell polarity, a hallmark of many carcinomas spandidos-publications.com.

Cytokinesis: Rho GTPases are involved in cytokinesis, the division of a cell into two daughter cells, a process that is dysregulated in cancer nih.govsdbonline.org.

While RHO1 itself (the Drosophila ortholog of mammalian RhoA) has been studied in the context of morphogenesis during development in model organisms like Drosophila melanogaster and Caenorhabditis elegans, demonstrating roles in cytoskeletal organization, cell shape regulation, and cell migration, its direct and specific contribution to cancer morphogenesis in humans, separate from the general RhoA function, requires further focused investigation plos.orguniprot.orgnih.govbiologists.com. However, given the high conservation of Rho GTPase function across species, findings from RHO1 studies in model organisms provide valuable insights into the potential mechanisms by which mammalian RhoA (and thus, by extension, the RHO1-like functions) contributes to cancer.

Molecular Basis of Neurodevelopmental Disorders Involving this compound (e.g., Dendritic Spine Malformation)

Rho GTPases are critical regulators of neuronal development, influencing processes such as neurogenesis, neuronal migration, axon outgrowth and guidance, dendritic arborization, and synapse formation plos.orgum.esjneurology.comdoi.orgjneurology.com. Dysregulation of these pathways is strongly implicated in the etiology of neurodevelopmental disorders, including intellectual disability, autism spectrum disorders, and schizophrenia um.esjneurology.comjneurology.combiorxiv.org.

Dendritic spines, small protrusions on dendrites that receive synaptic input, are key sites of synaptic plasticity. Abnormalities in their morphology and density are common pathological features in various neurodevelopmental and neuropsychiatric conditions um.esbiorxiv.orgnih.gov. Rho GTPases, particularly Rac1 and Cdc42, are well-established regulators of dendritic spine morphogenesis and motility um.esjneurology.comnih.gov. Rac1 is essential for the maintenance of spine morphology and density jneurology.comjneurology.com.

While Rac1 and Cdc42 are more directly associated with spine formation and maintenance, RhoA (the mammalian counterpart of RHO1) generally exerts opposing effects on neurite outgrowth and dendritic spine morphogenesis in the central nervous system frontiersin.org. However, the balance and interplay between these Rho GTPases are crucial for proper neuronal development and plasticity. Dysregulation of this balance, potentially involving altered RHO1/RhoA signaling, can contribute to the observed dendritic spine abnormalities in neurodevelopmental disorders.

Mutations or functional dysregulation of Rho GTPases and their regulators, such as GEFs like Trio and Kalirin, have been linked to neurodevelopmental disorders um.esjneurology.comjneurology.combiorxiv.org. For instance, mutations in Trio, a dual-GEF that can interact with Rho1 (the Drosophila ortholog of RhoA) to restrict dendritic extension, have been associated with intellectual disability and autism spectrum disorder jneurology.com. A Kalirin missense mutation has also been shown to enhance dendritic RhoA signaling, leading to the regression of cortical dendritic arbors biorxiv.org.

Although direct evidence specifically linking human this compound (as distinct from the broader RhoA context) to neurodevelopmental disorders and dendritic spine malformation is limited in the provided search results, the established roles of Rho GTPases in these processes and the implication of their dysregulation in these disorders strongly suggest that RHO1/RhoA signaling is a critical factor.

This compound's Role in Mechanistic Aspects of Neurodegenerative Conditions (e.g., Spinocerebellar Ataxia)

Neurodegenerative diseases are characterized by the progressive loss of neurons, leading to neurological dysfunction fortunejournals.combcm.edu. While the specific causes and mechanisms vary, dysregulation of cellular processes controlled by Rho GTPases, such as cytoskeletal organization, protein trafficking, and cell survival, can contribute to neurodegeneration frontiersin.orgmdpi.com.

Spinocerebellar ataxias (SCAs) are a group of inherited neurodegenerative disorders characterized by cerebellar Purkinje cell degeneration, resulting in ataxia (loss of balance and coordination) fortunejournals.combcm.edubarabasi.comneurodegenerationresearch.eu. Mutations in various genes can cause SCAs, and while the precise mechanisms are still being elucidated, protein aggregation and dysfunction of specific signaling pathways are implicated fortunejournals.combcm.edubarabasi.comneurodegenerationresearch.eu.

Research in model organisms has provided insights into the potential involvement of RHO1/RhoA signaling in neurodegenerative processes. In Drosophila, increased activation of Rho1, the ortholog of vertebrate RhoA, due to increased prenylation, leads to age-dependent degeneration of the nervous system plos.orgresearchgate.net. This suggests that aberrant activation or regulation of RHO1/RhoA can be detrimental to neuronal integrity over time.

Furthermore, studies on spinocerebellar ataxia type 1 (SCA1), caused by a mutant Ataxin-1 protein, have revealed alterations in synaptic proteins and signaling pathways, including the mTORC1 pathway, which regulates the expression of synaptic proteins neurodegenerationresearch.eu. While the direct link between RHO1/RhoA and Ataxin-1 or the specific mechanisms in SCA1 are not explicitly detailed in the provided results, the involvement of Rho GTPases in regulating synaptic structure and function jneurology.comjneurology.comnih.gov suggests a potential, albeit indirect, role in the context of neurodegenerative conditions affecting synapses and neuronal viability.

Puratrophin-1, a Rho1 GEF in Drosophila, is regulated by the circadian clock and controls rhythmic Rho1 activity in clock neurons, influencing axonal termini retraction and the balance of pre-synaptic and dendritic markers sdbonline.orgnih.gov. Mutations in human Puratrophin-1 are associated with a form of autosomal dominant cerebellar ataxia, suggesting that defective actin-related plasticity mediated by Rho1 signaling may underlie this condition sdbonline.org. This finding provides a more direct link between RHO1/RhoA pathway dysfunction and cerebellar ataxia.

Data from Drosophila studies on the loechrig (loe) mutant, which exhibits age-dependent neurodegeneration, further support the role of Rho1 in neuronal maintenance. The loe mutation interferes with isoprenoid synthesis, leading to increased prenylation and activity of Rho1, which causes neurodegeneration plos.org. Overexpression of activated Rho1 in the Drosophila eye also induces progressive retinal degeneration plos.orgresearchgate.net. These findings highlight the importance of tightly regulated RHO1/RhoA activity for neuronal survival and the potential for its dysregulation to contribute to neurodegenerative processes.

Pathogenic Mechanisms in Infectious Diseases Modulated by this compound (e.g., Entamoeba histolytica Amoebiasis)

Rho GTPases play roles in the host-pathogen interaction, influencing both host cellular responses to infection and the pathogenesis of the infectious agent itself. In the context of infectious diseases, RHO1/RhoA signaling can be modulated by pathogens to facilitate invasion, survival, or dissemination.

Entamoeba histolytica, the causative agent of amoebic colitis and systemic amoebiasis, requires a dynamic actin cytoskeleton for pathogenicity, including chemotaxis, adherence to epithelium, cell killing, phagocytosis, and mucosal penetration nih.govacs.org. E. histolytica possesses a family of Rho GTPases, including EhRho1 nih.govacs.org.

EhRho1 in Entamoeba histolytica regulates actin polymerization through interaction with a divergent diaphanous-related formin, EhFormin1 nih.govacs.org. This interaction is crucial for modulating the actin cytoskeleton, which is essential for the parasite's motility and invasive capabilities nih.gov. Overexpression of constitutively active versions of other Rho family GTPases in E. histolytica, such as EhRacA and EhRacG, has been shown to impair pathogenic processes like phagocytosis nih.gov.

Studies on EhRho1 have demonstrated its role in regulating actin dynamics through EhFormin1 and EhProfilin1, which is important for phagocytosis acs.org. EhRho1 also appears to regulate plasma membrane blebbing through PI3 kinase in E. histolytica acs.org. These findings indicate that EhRho1 is a key component of the signaling pathways that control the actin cytoskeleton and cellular processes vital for E. histolytica pathogenesis.

In fungal pathogens, Rho1 is also a critical regulator of cell wall integrity and morphogenesis, processes essential for fungal growth, survival, and virulence pnas.orgresearchgate.netplos.org. For example, in Candida albicans, a common human fungal pathogen, Rho1 controls filamentation, a key virulence trait, through the protein kinase Pkc1 plos.org. Rho1 is a master regulator of the cell wall integrity signaling cascade and is the regulatory subunit of β-1,3-D-glucan synthase, an enzyme crucial for cell wall biosynthesis pnas.orgplos.org. Deletion or constitutive activation of Rho1 in C. albicans leads to defects in filamentation plos.org.

In Fusarium oxysporum, a plant pathogen, the Rho1 gene has been shown to regulate in planta virulence and the cell wall response to lytic enzymes mdpi.com. Loss of Rho1 in other fungal species, such as Grifola frondosa and Ustilago maydis, results in reduced mycelial growth and defects in cell wall formation or cytokinesis researchgate.net.

These examples from Entamoeba histolytica and various fungal species highlight how RHO1 (or its orthologs) plays a direct role in the pathogenic mechanisms of infectious agents by regulating essential cellular processes like cytoskeletal dynamics, cell wall integrity, and morphogenesis.

Compound Names and PubChem CIDs

Compound NamePubChem CID
RhoA65296
Rac15878
Cdc42101059
RhoC266394
RhoG57283
RhoB266393
RhoD57284
RhoV135415114
RhoF57285
Ataxin-1139486
Puratrophin-122180296
EhRho1 (E. histolytica)N/A (Protein, not a small molecule)
EhFormin1 (E. histolytica)N/A (Protein, not a small molecule)
EhProfilin1 (E. histolytica)N/A (Protein, not a small molecule)
Pkc1 (C. albicans)N/A (Protein, not a small molecule)
Ataxin-1 (ATXN1)139486
Capicua (CIC)150303
Trio114654
Kalirin114655
Ataxin-1139486
Ataxin-1139486

Data Tables

Based on the search results, specific quantitative data suitable for detailed tables across all sections is limited. However, the following table summarizes some key observations regarding the involvement of Rho GTPases in cancer, drawing from the provided information.

Rho GTPase Family MemberObserved Alteration in CancerAssociated Cancer Types (Examples)Relevant Pathogenic Mechanism(s)Source(s)
RhoAHyperactive, UpregulatedGastric cancer, T-cell lymphomaIncreased proliferation, Tumor progression nih.gov
Rac1Mutated, UpregulatedMelanoma, Breast cancer, Head and neck tumorsMalignant transformation, EMT nih.govspandidos-publications.com
Cdc42UpregulatedBreast cancerDisrupted morphogenesis, Increased contractility and migration nih.gov
RhoCUpregulatedBreast cancer, Pancreatic cancerTumor invasion, Metastasis nih.gov
Various Rho GTPasesAltered expression/activityVarious human tumorsDysregulation of cell migration, proliferation, survival, death nih.gov

Further data tables could be constructed if more specific quantitative data on this compound levels, activity, or interaction with specific effectors in different pathological conditions were available in the provided sources. For instance, a table detailing the effect of RHO1 manipulation (e.g., overexpression or knockdown) on specific cellular phenotypes in relevant disease models could be informative, but such detailed, directly comparable data across the diverse conditions mentioned was not consistently present.

Concluding Perspectives and Future Directions in Rho1 Protein Research

Unresolved Questions and Challenges in RHO1 Protein Biology

Despite extensive research, several key aspects of RHO1 biology remain enigmatic. A primary challenge lies in fully dissecting the complexity of RHO1 signaling. The Rho family consists of 20 members, with RHOA, RAC1, and CDC42 being the most studied; the specific functions of many other members, including the nuances of RHO1 activity, are yet to be fully detailed. nih.gov A significant unresolved question is how the spatial and temporal activity of RHO1 is precisely controlled to orchestrate specific cellular events. sdbonline.orgpnas.org While we know that Guanine (B1146940) Nucleotide Exchange Factors (GEFs) activate RHO1 and GTPase-Activating Proteins (GAPs) inactivate it, the intricate regulatory networks that fine-tune these interactions in different cellular contexts are not completely understood. nih.govplos.org

Another major challenge is understanding the mechanisms of RHO1 regulation by Rho GDP dissociation inhibitors (GDIs). nih.govrupress.org GDIs sequester RHO proteins in the cytoplasm, and the precise mechanics of how they associate with and extract RHO proteins from membranes are still under investigation. nih.gov Furthermore, the specific roles of different RHO1 isoforms and their potential functional redundancies or specializations present a complex area of study. mdpi.com For instance, in the context of cytokinesis, a complete inventory of the genes and proteins involved, including those that regulate RHO1, is still an unmet need. rupress.org The pleiotropic nature of RHO GTPases, meaning they have multiple functions, also makes genetic studies challenging to interpret. tandfonline.com

Key unresolved questions include:

How is the specificity of RHO1 interaction with its numerous downstream effectors achieved? ukri.org

What are the precise mechanisms that anchor RHO1 and its regulators to specific subcellular locations to ensure localized signaling? rupress.orgrupress.org

How do feedback loops and crosstalk with other signaling pathways modulate RHO1 activity? tandfonline.com

What are the functional distinctions between the various RHO1 homologs found in different species? mdpi.com

Emerging Research Avenues and Technological Advancements for this compound Studies

Recent technological advancements are opening new doors for investigating the intricacies of RHO1 function. The development of sophisticated imaging techniques and optogenetic tools is particularly promising. tandfonline.comelifesciences.org Optogenetics allows for the precise spatiotemporal control of RHO1 activity using light, enabling researchers to dissect its role in dynamic cellular processes with unprecedented accuracy. tandfonline.comelifesciences.org For example, optogenetic activation of RHO1 has been used to study its sufficiency in driving morphogenetic events during Drosophila gastrulation. elifesciences.org

Another exciting frontier is the use of proximity-dependent biotinylation (BioID) to map the RHO1 interaction network. This technique allows for the identification of proteins that are in close proximity to RHO1 within a living cell, providing a more comprehensive understanding of its signaling pathways. sdbonline.org Furthermore, advances in structural biology, including cryo-electron microscopy (cryo-EM), are providing higher-resolution views of RHO1 and its complexes with regulatory proteins and effectors, offering deeper insights into their molecular interactions. mdpi.com

The generation and analysis of tissue-specific conditional knockout mice for RHO1 and its regulators will be instrumental in elucidating its physiological roles in a whole-organism context. core.ac.uk Additionally, the application of mathematical modeling and computational biology will be crucial for integrating the vast datasets generated from these advanced techniques to build predictive models of RHO1 signaling networks.

Research Avenue/TechnologyApplication in RHO1 StudiesPotential Insights
Optogenetics Spatiotemporal control of RHO1 activation/inactivation. tandfonline.comelifesciences.orgElucidation of RHO1's role in dynamic processes like cell migration and cytokinesis. tandfonline.comelifesciences.org
Proximity-Dependent Biotinylation (BioID) Identification of RHO1-proximal proteins in vivo. sdbonline.orgComprehensive mapping of the RHO1 interactome and signaling pathways. sdbonline.org
Advanced Imaging (e.g., Super-Resolution Microscopy) Visualization of RHO1 localization and dynamics at the nanoscale.Understanding the precise subcellular organization of RHO1 signaling complexes.
Cryo-Electron Microscopy (Cryo-EM) High-resolution structural analysis of RHO1 complexes. mdpi.comDetailed mechanistic understanding of RHO1 regulation and effector interaction. mdpi.com
Tissue-Specific Conditional Knockouts Inactivation of RHO1 function in specific cell types or tissues. core.ac.ukDissection of the physiological and pathological roles of RHO1 in a whole-organism context. core.ac.uk
Computational Modeling Integration of experimental data to simulate RHO1 signaling networks.Predictive understanding of RHO1 behavior in response to various stimuli and perturbations.

Future Mechanistic Insights into Disease Pathogenesis through this compound Understanding

A deeper understanding of RHO1 biology holds immense promise for unraveling the mechanisms of various human diseases. Abnormal RHO1 signaling has been implicated in cancer, infectious and cognitive disorders, and cardiovascular diseases. nih.gov For instance, impaired Hippo signaling, a key tumor suppressor pathway, can promote RHO1-JNK-dependent growth, highlighting a potential therapeutic target. sdbonline.org The role of RHO1 in cytoskeletal dynamics also connects it to neurodegenerative diseases. Recent studies have shown a genetic interplay between Tau, a protein implicated in Alzheimer's disease, and RHO1 in orchestrating tubule morphogenesis, suggesting a conserved function in tubular organ biology. biorxiv.org

Future research will likely focus on several key areas:

Cancer: Investigating how dysregulation of RHO1 contributes to tumor initiation, progression, and metastasis. nih.govsdbonline.org This includes understanding its role in cell migration, invasion, and the tumor microenvironment.

Neurodegenerative Diseases: Elucidating the precise mechanisms by which RHO1 and its regulators contribute to neuronal plasticity and how their dysfunction leads to diseases like Alzheimer's and spinocerebellar ataxia. sdbonline.orgbiorxiv.org

Infectious Diseases: Exploring the role of RHO1 in host-pathogen interactions, as many pathogens manipulate host cell cytoskeletal dynamics for their own benefit.

Cardiovascular Diseases: Further defining the function of RHO1 and its effectors, such as ROCK, in processes like smooth muscle contraction and cardiac hypertrophy. core.ac.uk

By continuing to unravel the complexities of RHO1 signaling, researchers can identify novel therapeutic targets and develop more effective strategies for a wide range of diseases. The integration of basic research with clinical studies will be crucial in translating our growing knowledge of RHO1 into tangible benefits for human health.

Q & A

Q. What are the essential functions of RHO1 in yeast viability, and how are these validated experimentally?

RHO1 is required for yeast survival, as shown by gene inactivation studies in Saccharomyces cerevisiae. Conditional lethality assays using temperature-sensitive mutants (e.g., RHO1-His68) or human RHOA substitution strains reveal that RHO1 maintains osmotic integrity and cell wall synthesis. Complementation experiments with wild-type RHO1 restore viability, while mutants fail to grow under restrictive conditions (e.g., 37°C or high CaCl₂) .

Q. How does RHO1 interact with glucan synthase, and what methodologies confirm this regulatory role?

RHO1 directly regulates 1,3-β-D-glucan synthase activity by copurifying with Fks1p (a glucan synthase subunit) in product-entrapment assays. ADP-ribosylation of RHO1 by exoenzyme C3 inactivates glucan synthase, confirmed in fks1 and fks2 deletion strains. Co-immunoprecipitation under activity-preserving conditions further validates this interaction .

Q. What distinguishes RHO1 from other Rho GTPases like RHO2 in functional studies?

RHO1 is essential for viability, while RHO2 is dispensable. Functional divergence is attributed to sequence differences, particularly in the switch I region. For example, AgRho1a (filamentous fungi) carries a histidine residue in switch I, altering GTPase-activating protein (GAP) specificity compared to AgRho1b (conserved tyrosine). Mutagenesis of this residue swaps GAP interactions and functional roles .

Advanced Research Questions

Q. How can conflicting protein-protein interaction data (e.g., MEK1 interactions) be resolved in RHO1 signaling pathways?

Discrepancies in MEK1 interactions (observed with MAK1 in yeast two-hybrid but not TAP-MudPIT) may arise from experimental conditions or complex context-dependency. Orthogonal methods like co-immunoprecipitation or fluorescence resonance energy transfer (FRET) should validate interactions. Activity-dependent assays (e.g., using constitutively active RHO1_CA) clarify GTPase-state-specific binding .

Q. What experimental designs elucidate RHO1’s role in polarized growth and hyphal differentiation?

  • Localization: Immunofluorescence in Mucor rouxii spores shows RHO1 localized at the mother cell surface, excluded from germ tubes .
  • Expression profiling: qPCR and Western blotting during germination reveal RHO1 mRNA/protein levels correlate with differentiation, not growth .
  • Phenotypic analysis: Neurospora crassa RHO1/RHO2 double mutants exhibit synthetic lethality, indicating redundant roles in polarity and cell wall integrity. Temperature-sensitive mutants combined with inhibitor assays (e.g., caspofungin) dissect pathway contributions .

Q. How is RHO1 activity modulated in the cell integrity pathway, and what genetic tools validate these mechanisms?

  • Dominant-negative mutants: RHO1(G22S, D125N) disrupts budding in S. cerevisiae. Suppression by ROM7/BEM4 overexpression confirms BEM4 as a RHO1 interactor stabilizing the nucleotide-free form .
  • Effector assays: PKC1 overexpression rescues bem4Δ mutants, linking RHO1 to MAP kinase cascades. Glucan synthase activity assays in deltabem4 mutants quantify functional deficits .

Q. What strategies identify RHO1 post-translational modifications (PTMs) and their functional impacts?

  • Phosphorylation: In vitro kinase assays using PKA catalytic subunits validate phosphorylation at Ser135 in M. rouxii RHO1. Mutagenesis (e.g., Ser135Ala) disrupts polarization .
  • Prenylation: Plasmid-loss assays in ram1Δ strains (lacking farnesyltransferase) test C-terminal CXXX motifs. Survival on 5-FOA media requires functional prenylation for membrane localization .

Methodological Considerations

Q. How to design a genetic screen for RHO1 pathway components?

  • Suppressor screens: Overexpression libraries in conditional lethal mutants (e.g., rho1ts) identify suppressors like ROM2 (RHO1-GEF) or PKC1.
  • Synthetic lethality: Combining RHO1 hypomorphs with deletions in related GTPases (e.g., RHO2) reveals functional overlap .

Q. What biochemical assays quantify RHO1 GTPase activity in vitro?

  • GAP/GEF specificity: In vitro GTP hydrolysis assays with purified AgLrg1 (GAP) and AgSac7 (GAP) measure activation kinetics. Switch I mutagenesis (e.g., His→Tyr) alters GAP affinity .
  • Effector binding: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify RHO1 interactions with effectors like BNI1 (formin) or PKC1 .

Q. How to analyze RHO1’s role in stress adaptation (e.g., heat shock)?

  • Transcriptional regulation: Luciferase reporters for FKS2 (glucan synthase subunit) in S. cerevisiae show calcineurin- and RLM1-dependent induction at 39°C. rho1Δ strains fail to activate FKS2, compromising thermotolerance .
  • Phenotypic suppression: Overexpression of MIK1 or MAK1 (MAP kinase module) rescues rho1Δ growth defects under stress, confirming pathway hierarchy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.